Technical Documentation Center

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid
  • CAS: 956723-00-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

The following technical guide provides an in-depth analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a critical bi-functional pharmacophore used in the development of kinase inhibitors, PARP inhibitors, and anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a critical bi-functional pharmacophore used in the development of kinase inhibitors, PARP inhibitors, and anti-inflammatory agents.

A Versatile Pharmacophore for Fragment-Based Drug Discovery

Chemical Identity & Structural Analysis

This molecule represents a "privileged structure" in medicinal chemistry, combining a polar, ionizable head group (benzoic acid) with a hydrogen-bond-rich heteroaromatic tail (pyrazole), linked by a fluorinated phenyl core.

1.1 Nomenclature and Identifiers
  • IUPAC Name: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

  • Molecular Formula: C₁₀H₇FN₂O₂[1]

  • Molecular Weight: 206.17 g/mol [1]

  • SMILES: OC(=O)C1=CC(=CC=C1F)C2=NNC=C2

  • Key Structural Features:

    • Fluorine (Ortho-position): The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the adjacent carboxylic acid compared to non-fluorinated benzoic acid. It also blocks metabolic hydroxylation at this position.

    • Pyrazole Tautomerism: The 1H-pyrazole moiety exists in dynamic equilibrium between the 1H and 2H tautomers. In solution, this equilibrium is influenced by solvent polarity and hydrogen bond donors/acceptors in the binding pocket.

1.2 Physiochemical Profile (Predicted)
PropertyValueMechanistic Implication
pKa (Acid) ~3.1 - 3.3Increased acidity (vs. benzoic acid ~4.2) due to ortho-F electron withdrawal; ensures ionization at physiological pH.
pKa (Pyrazole) ~2.5 (conj. acid)Pyrazole acts as a weak base; remains neutral at physiological pH, serving as a hydrogen bond donor/acceptor.
cLogP ~1.8 - 2.1Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant).
TPSA ~80 ŲPolar surface area suggests good membrane permeability while maintaining solubility.
Synthetic Pathways

The synthesis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid typically employs palladium-catalyzed cross-coupling. The primary challenge is the "poisoning" effect of the free pyrazole nitrogen on palladium catalysts.

2.1 Retrosynthetic Analysis

The most efficient disconnection is at the biaryl bond (C5 of benzoate – C3 of pyrazole).

  • Fragment A: 5-Bromo-2-fluorobenzoic acid (Electrophile).

  • Fragment B: 1H-pyrazol-3-ylboronic acid (Nucleophile).

2.2 The Suzuki-Miyaura Protocol

To maximize yield, the pyrazole nitrogen is often protected (e.g., THP or Boc) or the reaction is run under specific ligand conditions to outcompete the nitrogen binding.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Transmetallation: The boronic acid activates with base (carbonate/phosphate) and transfers the pyrazole group to Pd.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Synthesis SM1 5-Bromo-2-fluorobenzoic acid Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 1-(THP)-pyrazol-5-boronic acid (Protected) SM2->Cat Inter Intermediate: THP-Protected Adduct Cat->Inter Suzuki Coupling Depro Acid Hydrolysis (HCl/MeOH) Inter->Depro Prod 2-Fluoro-5-(1H-pyrazol-3-yl) benzoic acid Depro->Prod Deprotection

Figure 1: Optimized synthetic workflow utilizing THP protection to prevent catalyst deactivation.

Medicinal Chemistry Applications
3.1 Kinase Inhibition (Hinge Binding)

The pyrazole moiety is a classic bioisostere for the adenine ring of ATP. It forms a bidentate hydrogen bond network with the "hinge region" of kinase enzymes.

  • Donor: Pyrazole NH.

  • Acceptor: Pyrazole N:.

  • Vector: The 2-fluoro-benzoic acid tail extends into the solvent-exposed region or back-pocket, where the carboxylate can form salt bridges with lysine or arginine residues (e.g., the catalytic lysine).

3.2 PARP Inhibitors

This scaffold shares structural homology with the phthalazinone core of Olaparib and Niraparib. The 2-fluoro-benzoic acid moiety mimics the nicotinamide binding pocket of NAD+.

  • Mechanism: Competitive inhibition of the NAD+ binding site on PARP1/2 enzymes, preventing DNA repair in BRCA-deficient cancer cells (Synthetic Lethality).

3.3 Scaffold Hopping & Bioisosterism
  • Acid Replacement: The carboxylic acid can be converted to bioisosteres like tetrazoles or acyl sulfonamides to alter permeability.

  • Fluorine Scan: The 2-fluoro group locks the conformation of the phenyl ring relative to the amide (if coupled) via intramolecular H-bonding or dipole repulsion, reducing entropic penalty upon binding.

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure (SOP) for Research Scale (1.0 g)

Objective: Synthesis of 2-Fluoro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzoic acid followed by deprotection.

Phase 1: Suzuki Coupling
  • Reagents:

    • 5-Bromo-2-fluorobenzoic acid (1.0 eq, 4.56 mmol)

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-boronic acid pinacol ester (1.2 eq)

    • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a pressure vial with halide, boronate, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 90°C for 4–16 hours (Monitor by LC-MS for disappearance of bromide).

    • Checkpoint: Look for mass [M+H]+ corresponding to the coupled THP-intermediate.

Phase 2: Work-up & Deprotection
  • Isolation: Filter the reaction mixture through Celite to remove Palladium black. Concentrate the filtrate.

  • Deprotection:

    • Redissolve the crude residue in MeOH (10 mL).

    • Add 4N HCl in Dioxane (5 mL).

    • Stir at Room Temperature for 2 hours (THP cleavage is rapid).

  • Purification:

    • Concentrate to dryness.

    • Triturate the solid with diethyl ether or cold acetonitrile to remove impurities.

    • Recrystallization: Ethanol/Water is typically effective for the free acid.

Yield Expectation: 65–80% (2 steps).

Molecular Signaling & Interaction Logic

The following diagram illustrates the pharmacophoric interaction of the molecule within a generic Kinase or PARP binding pocket.

Interactions Ligand_Head Carboxylate (-COO-) Ligand_Core 2-Fluoro Phenyl Ligand_Head->Ligand_Core Protein_Lys Catalytic Lysine (+) Ligand_Head->Protein_Lys Salt Bridge / H-Bond Ligand_Tail Pyrazole (NH / N:) Ligand_Core->Ligand_Tail Protein_Pocket Hydrophobic Pocket Ligand_Core->Protein_Pocket Pi-Stacking / VdW Protein_Hinge Hinge Region Backbone Ligand_Tail->Protein_Hinge Bidentate H-Bonds

Figure 2: Pharmacophoric mapping of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid in a target binding site.

References
  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Pyrazole Pharmacophores: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • PARP Inhibitor Scaffolds: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

Sources

Exploratory

Technical Monograph: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic Acid

This technical guide provides an in-depth analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a specialized bi-aryl building block used in medicinal chemistry. This scaffold combines the lipophilic and metabolic modul...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a specialized bi-aryl building block used in medicinal chemistry. This scaffold combines the lipophilic and metabolic modulation of fluorine with the hydrogen-bond donor/acceptor capabilities of the pyrazole ring, making it a critical intermediate for kinase inhibitors and PARP inhibitors.

Chemical Identity & Digital Representation

This section defines the precise chemical structure to ensure interoperability across cheminformatics databases. The identifiers below are generated based on the IUPAC specification provided.

Identifier Value
IUPAC Name 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Canonical SMILES OC(=O)C1=C(F)C=CC(=C1)C2=NNC=C2
Isomeric SMILES OC(=O)C1=CC(=CC=C1F)C2=NNC=C2
InChI String InChI=1S/C10H7FN2O2/c11-8-3-1-6(7-2-4-13-12-7)5-9(8)10(14)15/h1-5H,(H,12,13)(H,14,15)
InChI Key HVZWSXOYTGRDNO-UHFFFAOYSA-N

Note on Tautomerism: The pyrazole ring exhibits annular tautomerism (1H- vs. 2H-). The 1H-tautomer is generally the dominant form in solution and is represented in the identifiers above.

Structural Analysis & Pharmacophore Utility[7]

The Ortho-Fluorine Effect

The placement of the fluorine atom at the C2 position (ortho to the carboxylic acid) is not merely for metabolic stability; it exerts a profound electronic and conformational influence:

  • Acidity Modulation: The high electronegativity of fluorine lowers the pKₐ of the benzoic acid group (typically from ~4.2 to ~3.2), enhancing ionization at physiological pH.

  • Conformational Lock: Through dipole-dipole interactions, the fluorine atom restricts the rotation of the carboxylic acid, pre-organizing the molecule for binding within protein pockets.

Pyrazole as a Bioisostere

The 1H-pyrazol-3-yl moiety at the C5 position acts as a robust bioisostere for phenyl or amide groups. It functions as a bidentate hydrogen bond donor/acceptor, often interacting with the "hinge region" of kinase enzymes (e.g., TRK, JAK, or Aurora kinases).

Synthetic Architecture

The most reliable route to 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a Suzuki-Miyaura Cross-Coupling . This protocol utilizes a palladium-catalyzed reaction between an aryl halide and a pyrazole boronate.

Retrosynthetic Pathway
  • Fragment A: 5-Bromo-2-fluorobenzoic acid (Electrophile)

  • Fragment B: 1H-Pyrazole-3-boronic acid pinacol ester (Nucleophile)

Reaction Workflow Visualization

SynthesisWorkflow ReactantA 5-Bromo-2-fluorobenzoic acid Intermediate Pd-Complex (Oxidative Addition) ReactantA->Intermediate Initiation ReactantB 1H-Pyrazole-3-boronic acid (Pinacol Ester) ReactantB->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM (5 mol%) Conditions Base: K2CO3 (2M) Solvent: Dioxane/H2O (4:1) Temp: 90°C, 12h Product 2-Fluoro-5-(1H-pyrazol-3-yl) benzoic acid Conditions->Product Reductive Elimination Intermediate->Conditions Activation

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

Safety: All steps involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Preparation: In a sealed pressure vial, dissolve 5-bromo-2-fluorobenzoic acid (1.0 eq) and 1H-pyrazole-3-boronic acid pinacol ester (1.2 eq) in 1,4-dioxane.

  • Base Addition: Add an aqueous solution of Potassium Carbonate (K₂CO₃) (3.0 eq, 2M solution).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ • DCM (0.05 eq) quickly. Seal the vial immediately.

  • Reaction: Heat the block to 90°C for 12–16 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 207.05).

  • Workup:

    • Cool to room temperature.

    • Acidify to pH ~3 using 1N HCl (Critical step to protonate the carboxylate and precipitate the product).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of inhibitors targeting enzymes involved in DNA repair and signal transduction.

Kinase Inhibition (Hinge Binding)

The pyrazole ring mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases. The 2-fluoro-benzoic acid moiety extends into the solvent-exposed region or interacts with the "sugar pocket" lysine residues.

PARP Inhibitors

Structurally similar to the phthalazinone core of Olaparib, this molecule serves as a simplified bi-aryl scaffold for Poly (ADP-ribose) polymerase (PARP) inhibition, used in BRCA-mutated cancer therapies.

Pharmacophore Interaction Map

Pharmacophore Core 2-Fluoro-5-(1H-pyrazol-3-yl) Benzoic Acid Acid COOH Group: Salt Bridge / H-Bond Donor (Lysine Interaction) Core->Acid Fluorine C2-Fluorine: Metabolic Block & Dipole Modulation Core->Fluorine Pyrazole Pyrazole Ring: Hinge Binder (Donor/Acceptor) Core->Pyrazole

Figure 2: Pharmacophore mapping of the molecule's binding capabilities.

Analytical Characterization

To validate the synthesis of this compound, the following analytical data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-13.5 (br s, 1H, COOH)

    • δ 12.8 (br s, 1H, Pyrazole-NH)

    • δ 8.15 (dd, 1H, Ar-H4)

    • δ 7.90 (m, 1H, Ar-H6)

    • δ 7.75 (d, 1H, Pyrazole-H)

    • δ 7.35 (dd, 1H, Ar-H3, ortho to F)

    • δ 6.80 (d, 1H, Pyrazole-H)

  • LC-MS:

    • Ionization Mode: ESI+

    • Retention Time: ~2.5 min (on C18 column, 5-95% ACN gradient)

    • Observed Mass: 207.1 m/z [M+H]⁺

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (Derived). PubChem. Link

Foundational

pKa values of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

An In-Depth Technical Guide to the pKa Values of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Introduction 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a multifaceted molecule that stands at the intersection of several key fu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Introduction

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a multifaceted molecule that stands at the intersection of several key functional motifs in medicinal chemistry: a halogenated aromatic ring, a carboxylic acid, and a heterocyclic pyrazole system. This unique combination makes it a valuable building block for the synthesis of novel pharmaceutical compounds. Understanding the acid-base properties of this molecule, quantified by its acid dissociation constants (pKa values), is paramount for predicting its physiological behavior, including solubility, membrane permeability, and interaction with biological targets.[1]

This guide provides a comprehensive analysis of the ionizable centers within 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid. In the absence of direct experimental data in peer-reviewed literature, we will dissect the molecule's structure to predict its pKa values based on the established properties of its constituent functional groups. Furthermore, we will outline authoritative experimental and computational methodologies for the precise determination of these crucial physicochemical parameters.

Part 1: Analysis of Ionizable Centers and Predicted pKa Values

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a polyprotic compound, meaning it possesses multiple sites that can donate or accept a proton.[2] The primary ionizable centers are the carboxylic acid proton and the two nitrogen atoms of the pyrazole ring.

G cluster_benzoic Benzoic Acid Moiety cluster_pyrazole Pyrazole Moiety cluster_key Ionization Sites b1 C b2 C b1->b2 f F b1->f b3 C b2->b3 cooh C b2->cooh b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 pz3 C b5->pz3 b6->b1 o1 O cooh->o1 O o2 OH cooh->o2 O-H h_acid H+ pz4 C-H pz3->pz4 pz1 N pz2 N-H pz1->pz2 h_base H+ pz2->pz3 h_acid_pz H+ pz5 C-H pz4->pz5 pz5->pz1 key_acid Carboxylic Acid Proton (pKa1) key_base Basic Nitrogen (protonation site, pKa2) key_acid_pz Acidic N-H Proton (pKa3)

Figure 1: Structure of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid highlighting the three primary ionizable sites.

The Carboxylic Acid Proton (pKa1)

The most acidic proton is that of the carboxylic acid group. Its pKa can be estimated by considering the electronic effects of the substituents on the benzoic acid ring.

  • Baseline: The pKa of unsubstituted benzoic acid is approximately 4.20.[3]

  • Ortho-Fluoro Substituent: The fluorine atom at the 2-position (ortho) exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent acid. For reference, the pKa of 2-fluorobenzoic acid is 3.27, a significant decrease from benzoic acid.[4][5]

  • Meta-Pyrazolyl Substituent: The pyrazol-3-yl group is attached at the 5-position, which is meta to the carboxylic acid. The pyrazole ring is known to be electron-withdrawing, which will further stabilize the carboxylate anion and increase acidity.

Prediction: Considering the strong acidifying effect of the ortho-fluorine and the additional electron-withdrawing nature of the pyrazolyl group, the pKa of the carboxylic acid (pKa1) is predicted to be slightly lower than 3.27 .

The Pyrazole Ring: A Dual Nature

The pyrazole ring exhibits both basic and acidic properties.[6]

  • Basicity (pKa2 of the Conjugate Acid): The sp2-hybridized nitrogen atom (N1 in the tautomer shown) can be protonated by a strong acid. The conjugate acid of the parent pyrazole has a pKa of approximately 2.52.[7][8] However, the entire 2-fluoro-5-carboxyphenyl substituent is strongly electron-withdrawing. This effect reduces the electron density on the pyrazole ring, making the nitrogen less basic. Prediction: The pKa of the protonated pyrazole (pKa2) is expected to be significantly less than 2.5 .

  • Acidity (pKa3): The N-H proton of the pyrazole ring is weakly acidic. For the parent pyrazole, this pKa value is approximately 14.21.[8] The attached electron-withdrawing fluorobenzoyl group will stabilize the resulting pyrazolide anion, making the N-H proton more acidic. Prediction: The pKa for the deprotonation of the pyrazole N-H (pKa3) will be less than 14.21 .

Summary of Predicted pKa Values

The predicted ionization constants are summarized in the table below. These values dictate the charge of the molecule at a given pH.

pKaIonizable GroupPredicted ValuePredominant Species Change
pKa1 Carboxylic Acid (-COOH)~3.0 - 3.2Neutral → Anionic
pKa2 Pyrazolium (-N+H-)< 2.5Cationic → Neutral
pKa3 Pyrazole (-NH)~13 - 14Anionic → Dianionic

The ionization equilibria can be visualized as a sequence of proton loss events as the pH increases.

species_distribution Cationic Cationic (pH < pKa2) Neutral Neutral (pKa2 < pH < pKa1) Cationic->Neutral -H+ (pKa2) Anionic Anionic (pKa1 < pH < pKa3) Neutral->Anionic -H+ (pKa1) Dianionic Dianionic (pH > pKa3) Anionic->Dianionic -H+ (pKa3)

Figure 2: Predominant ionic species of the molecule as a function of pH.

Part 2: Authoritative Methodologies for pKa Determination

While predictions provide a valuable starting point, definitive pKa values must be determined experimentally. The following protocols are industry standards for accurate pKa measurement.[9][10]

Experimental Determination

This is the most direct and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a standardized titrant is added. The pKa is the pH at which the ionizable group is half-neutralized.[4]

Step-by-Step Methodology:

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 5-10 mg of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

    • Due to potentially limited aqueous solubility, dissolve the compound in a small, known volume of a co-solvent such as methanol or ethanol (e.g., 5 mL).[11]

    • Dilute with a known volume of deionized, CO2-free water (e.g., to 50 mL) to create a final solution with a known concentration and co-solvent ratio.

  • System Calibration:

    • Calibrate a high-precision pH meter and electrode system using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Titration:

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) or strong acid (e.g., 0.1 M HCl) using an automated titrator or a manual burette.

    • Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.

    • For polyprotic compounds, multiple inflection points and half-equivalence points may be observed, corresponding to pKa1, pKa2, etc. Specialized software (e.g., Hyperquad) can be used for precise calculation from the titration data.[4]

This method is ideal for compounds with a chromophore whose absorbance spectrum changes upon ionization. It requires significantly less material than potentiometric titration.[12]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Sample Measurement:

    • Add a small, identical aliquot of the analyte stock solution to a cuvette containing each buffer solution.

    • Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths versus pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

workflow cluster_exp Experimental Methods cluster_comp Computational Methods Pot Potentiometric Titration pKa_value Accurate pKa Values Pot->pKa_value UV UV-Vis Spectrophotometry UV->pKa_value QM Quantum Mechanics (DFT) QM->pKa_value QSPR QSPR / Machine Learning QSPR->pKa_value start Define Compound Structure start->Pot start->UV start->QM start->QSPR

Figure 3: Workflow for the determination of pKa values.

Computational Prediction

Computational chemistry offers powerful tools for estimating pKa values, providing valuable insights before or in parallel with experimental work.[13]

  • Quantum Mechanics (QM) Based Methods: These methods, particularly those using Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of the molecule.[13][14] When combined with a continuum solvation model (like SMD or PCM) to simulate the effect of water, these approaches can yield highly accurate pKa predictions, often with root-mean-square errors of less than one log unit.[1]

  • Quantitative Structure-Property Relationship (QSPR) Models: These data-driven methods use machine learning algorithms trained on large databases of experimentally determined pKa values.[1] Commercial software packages from vendors like ChemAxon, Schrödinger, and ACD/Labs utilize sophisticated QSPR and fragment-based approaches to provide rapid pKa predictions.

Conclusion

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a polyprotic molecule with three distinct ionizable centers. Based on a thorough analysis of its chemical structure, the carboxylic acid is the most acidic site (predicted pKa1 ~3.0-3.2), followed by the deprotonation of the pyrazole N-H at high pH (predicted pKa3 < 14.2). The pyrazole ring is also a very weak base, with the pKa of its conjugate acid (pKa2) predicted to be below 2.5.

These predicted values provide a critical framework for understanding the compound's behavior in different chemical and biological environments. For applications in drug discovery and development, where precision is essential, these predictions should be confirmed using established experimental techniques such as potentiometric titration or UV-Vis spectrophotometry.

References

  • BenchChem. (2025). Physical and chemical properties of 2-Fluorobenzoic acid.
  • Ambeed.com. Pyrazoles- Heterocyclic Building Blocks.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. Available at: [Link]

  • De, B., Sen, S., & Easwari, T. S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]

  • CymitQuimica. CAS 445-29-4: 2-Fluorobenzoic acid.
  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.
  • Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry.
  • PubChem. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935.
  • Presti, D. A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1279. Available at: [Link]

  • PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968.
  • Wagen, C. (2025). How to Predict pKa. Rowan. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-324.
  • Wikipedia. 4-Fluorobenzoic acid.
  • Sreenivasa, S., et al. (2014). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. Available at: [Link]

  • Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37. Available at: [Link]

  • Filo. (2023). The ionization constant of benzoic acid is 6.46×10−5...
  • Kos, J., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1563. Available at: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).
  • Sigma-Aldrich. 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid.
  • Kütt, A., et al. (2018).
  • Michigan State University Department of Chemistry. Ionization Constants of Organic Acids.
  • NIST. Benzoic acid, 2-fluoro-.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values.
  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid.
  • Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
  • PubChemLite. 2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid from 2-fluoro-5-bromobenzoic acid

Application Note: AN-SYN-2026-04 High-Purity Protocol for Drug Discovery Scaffolds Executive Summary This Application Note details the synthetic pathway for 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

High-Purity Protocol for Drug Discovery Scaffolds

Executive Summary

This Application Note details the synthetic pathway for 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid , a critical scaffold in the development of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. While direct coupling of carboxylic acids is possible, this protocol prioritizes a Protection-Coupling-Deprotection (PCD) strategy via a methyl ester intermediate. This route ensures maximum solubility in organic solvents, prevents catalyst poisoning by the free carboxylic acid, and facilitates efficient chromatographic purification, yielding a product suitable for pharmaceutical-grade applications.

Strategic Analysis & Retrosynthesis

The Challenge

Synthesizing phenyl-pyrazole motifs involves two main chemoselectivity challenges:

  • Catalyst Inhibition: Free carboxylic acids can coordinate with Palladium (Pd) catalysts, dampening the catalytic cycle in Suzuki-Miyaura couplings.

  • Pyrazole Regiochemistry: The 1H-pyrazole moiety is amphoteric and can poison catalysts. Furthermore, controlling the coupling at the 3-position requires specific boronate reagents masked with a protecting group (e.g., THP) to direct regioselectivity and prevent protodeboronation.

The Solution: The Ester-THP Route

To ensure robustness, we utilize Methyl 2-fluoro-5-bromobenzoate as the electrophile and 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester as the nucleophile.

  • Why Methyl Ester? Increases lipophilicity for standard biphasic Suzuki conditions (Dioxane/Water) and allows for silica gel purification.

  • Why THP-Pyrazole-5-boronate? The THP group on the nitrogen directs the boron to the adjacent carbon (C5). Upon coupling and subsequent deprotection, the C5-substituted pyrazole tautomerizes to the thermodynamically stable C3-isomer, yielding the target 3-(aryl)pyrazole.

Reaction Workflow (Graphviz)

SynthesisPath SM Start: 2-Fluoro-5- bromobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Int-1: Methyl 2-fluoro- 5-bromobenzoate Step1->Int1 Yield >95% Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Int1->Step2 + 1-THP-pyrazole-5-BPin Int2 Int-2: THP-Protected Intermediate Step2->Int2 Suzuki-Miyaura Step3 Step 3: Global Deprotection (HCl/MeOH then LiOH) Int2->Step3 Product Target: 2-Fluoro-5- (1H-pyrazol-3-yl)benzoic acid Step3->Product Hydrol. & Deprotection

Figure 1: Three-stage synthetic pathway ensuring regiocontrol and high purity.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-5-bromobenzoate

Objective: Protect the carboxylic acid to improve solubility and reactivity.

Reagents:

  • 2-Fluoro-5-bromobenzoic acid (10.0 g, 45.6 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric Acid (H₂SO₄, conc., 2.0 mL)

Procedure:

  • Dissolve the starting acid in Methanol in a round-bottom flask.

  • Add H₂SO₄ dropwise at 0°C (exothermic).

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Concentrate solvent to ~20 mL. Pour residue into ice water (200 mL) and neutralize with sat. NaHCO₃.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~10.1 g (95%) as a white solid. Use directly in Step 2.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the aryl ring and the pyrazole.

Reagents:

  • Electrophile: Methyl 2-fluoro-5-bromobenzoate (1.0 eq)

  • Nucleophile: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq) [CAS: 903550-26-5]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vessel with the Electrophile, Nucleophile, and Base.

  • Add Dioxane/Water and degas (sparge with Nitrogen/Argon) for 15 minutes. Critical: Oxygen causes homocoupling and catalyst deactivation.

  • Add Pd(dppf)Cl₂·DCM under inert atmosphere.

  • Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[2]

  • Wash filtrate with water and brine.[3] Dry (Na₂SO₄) and concentrate.[2]

  • Purification: Flash chromatography (0–30% EtOAc in Hexanes). The THP-protected ester is lipophilic and separates well.

Step 3: Global Deprotection (THP Removal & Hydrolysis)

Objective: Remove the THP group and saponify the methyl ester.

Reagents:

  • 4M HCl in Dioxane (or conc. HCl in Methanol)

  • Lithium Hydroxide (LiOH[2][4]·H₂O)

Procedure:

  • THP Removal: Dissolve intermediate in Methanol (10 vol). Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. (LCMS will show conversion to Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate).

  • Saponification: Without isolation, add Water (5 vol) and LiOH·H₂O (5 eq).

  • Heat to 50°C for 2 hours to hydrolyze the ester.

  • Isolation: Cool to RT. Adjust pH to ~4 using 1M HCl. The product often precipitates as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[5]

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
Methyl 2-fluoro-5-bromobenzoate Substrate1.0Limiting reagent
Pyrazole-5-boronate (THP) Coupling Partner1.2 – 1.5Excess ensures conversion
Pd(dppf)Cl₂·DCM Catalyst0.03 – 0.05Robust against steric bulk
K₂CO₃ Base3.0Standard Suzuki base
1,4-Dioxane / Water Solvent4:1 (v/v)Degas thoroughly
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of PdEnsure vigorous sparging (15 min) before adding catalyst. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ fails.
Protodeboronation Boronate instabilityUse the Pinacol ester (more stable than free acid). Lower temp to 80°C and extend time.
Regioisomer Mix THP migrationTHP is stable under basic Suzuki conditions. Ensure acidic workup is not performed until Step 3.
Product Solubility Zwitterionic natureThe final product has an acidic COOH and basic Pyrazole. Isoelectric precipitation (pH ~4-5) is critical for isolation.

Safety & Handling

  • 2-Fluoro-5-bromobenzoic acid: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • 1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10228863, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Link

  • Sigma-Aldrich. (2026). Product Specification: 2-Fluoro-5-bromobenzoic acid. Link

Sources

Application

Suzuki-Miyaura Coupling for the Synthesis of Pyrazole-Benzoic Acids: A Detailed Protocol and Application Note

An Application Guide for Researchers and Drug Development Professionals Introduction: The Significance of Pyrazole-Benzoic Acids and the Suzuki-Miyaura Coupling Pyrazole-benzoic acid scaffolds are privileged structures i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Pyrazole-Benzoic Acids and the Suzuki-Miyaura Coupling

Pyrazole-benzoic acid scaffolds are privileged structures in medicinal chemistry and drug development.[1] This framework is a cornerstone in a multitude of biologically active compounds, including potent inhibitors of enzymes such as DNA gyrase and tyrosine kinases, which are critical targets in antibacterial and anticancer therapies, respectively.[2] The efficient synthesis of these compounds is, therefore, a paramount objective for synthetic and medicinal chemists.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[3][4] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[4] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling conditions specifically tailored for the synthesis of pyrazole-benzoic acids, offering in-depth insights into the reaction mechanism, optimization of critical parameters, and detailed experimental protocols.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide (in this case, a halogenated pyrazole or a halogenated benzoic acid derivative) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (a pyrazole boronic acid or a carboxyphenylboronic acid) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the pyrazole-benzoic acid product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R_1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R_1-Pd(II)L_n-R_2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R_1-R_2 (Pyrazole-Benzoic Acid) RedElim->Product ArylHalide R_1-X (Pyrazole or Benzoic Acid Halide) ArylHalide->OxAdd BoronicAcid R_2-B(OR)_2 (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling for pyrazole-benzoic acid synthesis hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and good reaction kinetics.

  • Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. These are typically reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[7][8]

    • Electron-rich and bulky ligands , such as those from the Buchwald family (e.g., SPhos, XPhos), are often highly effective, particularly for coupling with less reactive aryl chlorides.[9][10]

    • Water-soluble ligands , like TPPMS, can be employed for reactions in aqueous media, aligning with green chemistry principles.[3]

    • Pyrazole-based ligands have also been developed and shown to be effective in stabilizing palladium catalysts for Suzuki-Miyaura reactions.[7][8]

The Role of the Base

The base is essential for the activation of the boronic acid in the transmetalation step.[6] The choice of base can significantly impact the reaction outcome and should be carefully considered based on the substrates and solvent system.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used and effective for a wide range of substrates.[2][11]

    • Potassium Hydroxide (KOH) is a stronger base and can be advantageous in certain cases, particularly in aqueous solvent systems.[12]

    • Potassium Phosphate (K₃PO₄) is another effective base, often used with nitrogen-rich heterocycles.[10][13]

  • Fluoride Sources:

    • Potassium Fluoride (KF) can be used as a base, especially when base-sensitive functional groups are present in the substrates.[14]

Solvent System Selection

The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[15]

  • Aprotic Solvents:

    • 1,4-Dioxane and Tetrahydrofuran (THF) , often in combination with water, are excellent solvents for Suzuki-Miyaura couplings.[10][13][15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate species.

    • N,N-Dimethylformamide (DMF) is another common solvent, particularly for reactions conducted at higher temperatures.[14]

  • Protic Solvents:

    • Ethanol/Water mixtures can be effective, especially when using water-soluble catalysts and ligands, offering a more environmentally benign option.[12]

Reaction Temperature and Time

The reaction temperature and duration are interdependent and need to be optimized for each specific substrate pair.

  • Conventional Heating: Temperatures typically range from 80°C to 110°C.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to improved yields.[2][12]

Comparative Overview of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling involving pyrazole derivatives, providing a useful starting point for reaction optimization.

Pyrazole Substrate Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time Yield (%) Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)5-12 min95
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2-----
3-Chloropyridine derivative1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(PtBu₃)₂ (5)KFDMF10024 h-[14]
4'-BromoacetophenonePhenylboronic acidPyridine-pyrazole/Pd(II) (0.1)KOHEtOH/H₂OMW (60W)2 min98[12]
3-Chloroindazole5-Indole boronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄Dioxane/H₂O10015 h80[13]

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and provide a step-by-step guide for performing the Suzuki-Miyaura coupling for the synthesis of pyrazole-benzoic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrazole with a Carboxyphenylboronic Acid

This protocol is based on the efficient microwave-assisted synthesis of 4-aryl pyrazoles.[2]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Add 1,2-dimethoxyethane (DME) (6 mL) and deionized water (2.4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify it with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the desired 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Protocol1_Workflow start Start add_reagents Add Pyrazole Halide, Boronic Acid, Base, and Catalyst to Vial start->add_reagents add_solvents Add DME and Water add_reagents->add_solvents seal_vial Seal Vial add_solvents->seal_vial microwave Microwave Irradiation (90°C, 10-15 min) seal_vial->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup and Product Precipitation cool->workup isolate Filter and Dry Product workup->isolate end_product 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid isolate->end_product caption Figure 2: Workflow for Microwave-Assisted Synthesis.

Caption: Figure 2: Workflow for Microwave-Assisted Synthesis.

Protocol 2: Conventional Heating Suzuki Coupling of a Pyrazole Boronic Ester with a Halogenated Benzoic Acid Derivative

This protocol is adapted from conditions used for coupling pyrazole boronic esters.[14]

Materials:

  • Methyl 4-bromobenzoate

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Bis(tri-tert-butylphosphine)palladium(0) [Pd(PtBu₃)₂]

  • Potassium Fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add methyl 4-bromobenzoate (1.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.5 mmol), and potassium fluoride (2.2 mmol).

  • Add bis(tri-tert-butylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to 100°C with stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

  • For the final benzoic acid product, the purified ester is then subjected to standard hydrolysis conditions (e.g., LiOH in THF/water).

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading, screening different ligands, or changing the base and solvent system. For unreactive chlorides, a more active catalyst system with bulky, electron-rich ligands is often necessary.

  • Protodeboronation: The loss of the boronic acid group before transmetalation can be an issue. Using a less polar solvent, a milder base, or a lower reaction temperature may mitigate this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a higher ratio of the halide to the boronic acid.

  • Catalyst Inhibition: Unprotected NH groups on the pyrazole ring can sometimes coordinate to the palladium center and inhibit catalysis.[10][13] In such cases, protection of the NH group may be necessary, or the use of specific catalyst systems designed for unprotected heterocycles is recommended.[10][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of pyrazole-benzoic acids. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction temperature and time, researchers can efficiently construct these valuable scaffolds for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for scientists to successfully implement this important transformation in their own laboratories.

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]

Sources

Method

Introduction: The Pyrazole-Benzoic Acid Scaffold as a Privileged Structure

An In-Depth Guide to the Functionalization of Pyrazole Rings in Benzoic Acid Derivatives for Medicinal Chemistry The fusion of a pyrazole ring with a benzoic acid moiety creates a molecular scaffold of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of Pyrazole Rings in Benzoic Acid Derivatives for Medicinal Chemistry

The fusion of a pyrazole ring with a benzoic acid moiety creates a molecular scaffold of significant interest in drug discovery and development.[1][2] This combination is not merely a synthetic curiosity; it forms the core of numerous approved therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[4][5] When appended to a benzoic acid—a classic pharmacophore—the resulting derivatives can achieve high target affinity and desirable pharmacokinetic profiles.

The true power of this scaffold lies in its synthetic tractability. The pyrazole ring presents multiple sites for functionalization: the N1 nitrogen and the C3, C4, and C5 carbons. Strategic modification at these positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling researchers to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) parameters.

This guide serves as a comprehensive resource for researchers engaged in the chemical modification of pyrazole-benzoic acid derivatives. It moves beyond simple reagent lists to provide detailed, field-proven protocols and, critically, the underlying scientific rationale for key experimental choices. We will explore the primary avenues of functionalization—N-arylation/alkylation, electrophilic substitution, direct C-H activation, and transition-metal-catalyzed cross-coupling—offering a validated roadmap for the synthesis of novel and diverse chemical entities.

Strategic Overview: Pathways to Functionalization

The modification of a pyrazole-benzoic acid core can be approached through several distinct but often complementary strategies. The choice of pathway depends on the desired final structure and the reactivity of the starting materials. A common and effective workflow involves first creating a versatile halogenated intermediate, which then serves as a linchpin for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.

G cluster_0 Part 1: Creating a Versatile Intermediate cluster_1 Part 2: Diversification via Cross-Coupling A Start: Pyrazole- Benzoic Acid Derivative B Electrophilic Halogenation (C4-Position) A->B C Key Intermediate: 4-Halo-Pyrazole- Benzoic Acid B->C D Transition-Metal Catalyzed Cross-Coupling Reactions C->D E Suzuki Coupling (C-C Bond) D->E F Stille Coupling (C-C Bond) D->F G Sonogashira Coupling (C-C Bond) D->G H Buchwald-Hartwig (C-N Bond) D->H I Diverse Functionalized Final Products

Fig 1. General workflow for functionalizing pyrazole-benzoic acids.

Section 1: N-Functionalization of the Pyrazole Ring

The N1 position of the pyrazole ring is a primary site for modification. Functionalization here directly influences the molecule's overall topology and solubility.

N-Arylation: The Buchwald-Hartwig Amination

For synthesizing N-aryl pyrazoles, the Buchwald-Hartwig amination has largely superseded harsher classical methods like the Ullmann condensation.[6] It offers superior functional group tolerance, milder reaction conditions, and a broader substrate scope, making it a cornerstone of modern medicinal chemistry.[6][7] The reaction creates a C-N bond between the pyrazole nitrogen and an aryl halide, catalyzed by a palladium complex.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[8] The bulky ligand facilitates the rate-limiting reductive elimination step and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the pyrazole N-H, forming the active nucleophile.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

Protocol: Buchwald-Hartwig N-Arylation of a Pyrazole-Benzoic Acid Ester

Note: The carboxylic acid of the benzoic acid moiety is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add the pyrazole-benzoic acid ester (1.0 equiv), aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

  • Deprotection (if necessary): The ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Air-stable precursors that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphines accelerate key catalytic steps.[8]
Base NaOtBu, K₂CO₃, Cs₂CO₃Choice of base depends on substrate sensitivity. NaOtBu is strong and common; carbonates are milder.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-120 °CDependent on the reactivity of the aryl halide (I > Br > Cl).

Section 2: C-Functionalization via Halogenation

Introducing a halogen atom, typically at the C4 position, is one of the most powerful strategies for functionalizing the pyrazole ring. The halogen acts as a versatile synthetic handle for a wide array of cross-coupling reactions.

Electrophilic Halogenation at the C4-Position

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.[9][10]

Causality Behind Experimental Choices:

  • Reagents: N-Halosuccinimides (NCS, NBS, NIS) are the reagents of choice for chlorination, bromination, and iodination, respectively.[11][12] They are crystalline solids that are safer and easier to handle than diatomic halogens (e.g., Br₂) and often provide higher selectivity.[9][13][14]

  • Solvent: Solvents like dimethylformamide (DMF), acetonitrile, or dichloromethane (DCM) are commonly used. For some substrates, DMSO can act as both a solvent and a catalyst.[12]

  • Catalyst: While many halogenations proceed without a catalyst, acidic or Lewis acid catalysts can be used for less reactive substrates. However, for electron-rich pyrazoles, this is often unnecessary.[11]

Protocol: Regioselective C4-Bromination using NBS

  • Dissolution: Dissolve the pyrazole-benzoic acid derivative (1.0 equiv) in DMF or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 equiv) portion-wise at room temperature while stirring. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated aqueous sodium thiosulfate (to quench any remaining NBS/bromine) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 4-bromo-pyrazole derivative is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if needed.

Section 3: C-C Bond Formation via Cross-Coupling

With a 4-halopyrazole intermediate in hand, the door is open to a vast array of C-C bond-forming reactions, allowing for the introduction of alkyl, alkenyl, and aryl groups.

G cluster_0 Coupling Partners cluster_1 Catalytic Cycle A 4-Halo-Pyrazole (Ar-X) D Oxidative Addition B Organometallic Reagent (R-M) E Transmetalation C Pd(0) Catalyst C->D Ar-X D->E R-M F Reductive Elimination E->F F->C Ar-R G 4-Substituted Pyrazole (Ar-R) F->G

Fig 2. Simplified catalytic cycle for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of its organoboron reagents (boronic acids and esters).

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a classic choice, while catalyst systems generated in situ from a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand are also highly effective.[15]

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species and facilitate the transmetalation step.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common to dissolve both the organic-soluble substrates and the water-soluble inorganic base.

Protocol: Suzuki Coupling of a 4-Bromo-Pyrazole Derivative

  • Reaction Setup: In a flask, combine the 4-bromo-pyrazole derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.

  • Solvent/Base Addition: Add the solvent (e.g., a 3:1 mixture of dioxane and water) followed by the aqueous base (e.g., 2M K₂CO₃, 3.0 equiv). The solvent should be degassed prior to use.

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS, typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 4-aryl-pyrazole product.

Stille Coupling

The Stille reaction couples the halo-pyrazole with an organostannane (tin) reagent.[15] Its primary advantage is the inertness of organostannanes to many reaction conditions, allowing for a wide range of functional groups to be present.[15] However, the toxicity and difficulty of removing tin byproducts are significant drawbacks.[16][17]

Protocol: Stille Coupling of a 4-Iodo-Pyrazole Derivative

Note: 4-iodo-pyrazoles are more reactive than their bromo- or chloro- counterparts in Stille couplings.

  • Reaction Setup: To a Schlenk flask, add the 4-iodo-pyrazole derivative (1.0 equiv), the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF or toluene.

  • Heating: Heat the reaction to 80-100 °C and stir until completion (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture. Dilute with ethyl acetate and wash several times with a saturated aqueous solution of potassium fluoride (KF). The KF solution precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Coupling ReactionOrganometallic Reagent (R-M)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Boronic Acid / Ester (R-B(OR)₂)Low toxicity, stable reagents, commercially available.Can be sensitive to reaction conditions.
Stille Organostannane (R-SnBu₃)High functional group tolerance, inert reagents.Toxic tin reagents and byproducts.[17]
Sonogashira Terminal Alkyne (R-C≡C-H)Direct use of alkynes, mild conditions.Requires a copper co-catalyst, sensitive to oxygen.

Section 4: Direct C-H Functionalization

A more modern and atom-economical approach is the direct functionalization of a C-H bond, which bypasses the need for pre-halogenation of the pyrazole ring.[18][19][20] These reactions are typically catalyzed by transition metals like palladium, rhodium, or cobalt and often employ a directing group to control regioselectivity.[21][22]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common catalyst for these transformations.[23][24]

  • Oxidant: The catalytic cycle often requires an oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active catalyst.

  • Directing Group: While the pyrazole nitrogen itself can act as a directing group, other functionalities on the molecule can be used to direct the C-H activation to a specific site.[24] For pyrazoles, C5-H activation is often favored.[21]

Protocol: Palladium-Catalyzed Direct C5-Arylation

  • Reaction Setup: Combine the N-substituted pyrazole-benzoic acid derivative (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and an additive like pivalic acid (PivOH, 30 mol%) in a pressure-tolerant vial.

  • Base/Oxidant: Add a base/oxidant such as silver carbonate (Ag₂CO₃, 2.0 equiv).

  • Solvent: Add a high-boiling solvent such as trifluorotoluene or dichloroethane.

  • Heating: Seal the vial and heat to 120-140 °C for 12-48 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite to remove palladium black and silver salts.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the C5-arylated product.

Conclusion

The functionalization of pyrazole-benzoic acid derivatives is a rich and versatile field, offering chemists a powerful toolkit to generate novel molecular architectures for drug discovery. The classical approach of C4-halogenation followed by palladium-catalyzed cross-coupling remains a robust and reliable strategy for diversification. Simultaneously, modern methods like direct C-H activation are providing more efficient and environmentally benign pathways to complex targets. By understanding the causality behind the choice of reagents, catalysts, and conditions, researchers can effectively navigate these synthetic pathways to build better medicines.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect. [Link]

  • An easy direct arylation of 5-pyrazolones. Beilstein Journals. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • An easy direct arylation of 5-pyrazolones. PMC - NIH. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

  • Conventional and direct approaches to C−H functionalization. ResearchGate. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate. [Link]

  • Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. ACS Publications. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Publishing. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • A regioselective double Stille coupling reaction of bicyclic stannolanes. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving regioisomer formation in pyrazole ring synthesis

Technical Support Center: Pyrazole Regiochemistry Control Overview Welcome to the Technical Support Center. This guide addresses the "isomer crisis" inherent in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regiochemistry Control

Overview

Welcome to the Technical Support Center. This guide addresses the "isomer crisis" inherent in pyrazole synthesis. Whether you are performing de novo cyclization or late-stage functionalization, the tautomeric nature of the pyrazole ring (


 vs. 

) and the asymmetry of reactants often lead to difficult-to-separate mixtures of 1,3- and 1,5-regioisomers.

This guide moves beyond basic textbook definitions, offering mechanistic troubleshooting for controlling regio-outcomes using steric, electronic, and chelation-based drivers.

Module 1: De Novo Synthesis (Condensation Reactions)

The Scenario: You are reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dielectrophile (e.g., 1,3-diketone or enaminone) and observing a mixture of isomers.
Diagnostic Q&A

Q1: "I am using an unsymmetrical 1,3-diketone. Why is my isomeric ratio (r.r.) nearly 1:1?" Diagnosis: You likely have a "Conflict of Drivers." In a standard condensation, the terminal nitrogen of the hydrazine (


) is the most nucleophilic species. It seeks the most electrophilic carbonyl carbon.
  • Electronic Driver: The hydrazine attacks the carbonyl adjacent to the most electron-withdrawing group.

  • Steric Driver: The hydrazine attacks the least hindered carbonyl.

  • The Conflict: If your most electrophilic carbonyl is also the most sterically hindered (e.g., a

    
    -butyl vs. methyl ketone), these drivers oppose each other, leading to poor selectivity.
    

Q2: "How do I force the reaction to favor the 1,3-isomer?" Protocol: The Acid-Mediated Shift Acidic conditions (acetic acid or HCl/EtOH) promote the formation of the hydrazone at the most electron-rich carbonyl (often the most hindered one) after initial attack at the less hindered site, or via reversible attack. However, for kinetic control:

  • Solvent: Use Ethanol or Methanol .

  • Additive: Use HCl (1-2 eq).

  • Mechanism: Protonation activates the carbonyls. The hydrazine attacks the less hindered carbonyl to form the hydrazone, which then cyclizes.

Q3: "How do I force the 1,5-isomer (sterically congested)?" Protocol: The Enaminone/Enolate Strategy Instead of a diketone, use an enaminone or alkynone .

  • Reagent: Convert your diketone to an enaminone using DMF-DMA (Dimethylformamide dimethyl acetal).

  • Mechanism: The enaminone creates a "hard" vs. "soft" distinction. The

    
    -carbon becomes a soft electrophile.
    
  • Reaction: React the enaminone with hydrazine hydrochloride in refluxing ethanol. The terminal hydrazine nitrogen attacks the

    
    -carbon (Michael-type addition) before cyclization, reversing the standard regioselectivity.
    
Visual Guide: The Condensation Decision Matrix

PyrazoleCondensation Start Reactants: Hydrazine + 1,3-Dielectrophile Analyze Analyze Carbonyls: Is the most electrophilic also the most hindered? Start->Analyze Conflict YES (Conflict) Analyze->Conflict Drivers Oppose NoConflict NO (Aligned) Analyze->NoConflict Drivers Align Soln1 Use Enaminone Route (DMF-DMA) Conflict->Soln1 Soln2 Standard Acidic Condensation NoConflict->Soln2 Result1 1,5-Isomer (Kinetic Control) Soln1->Result1 Result2 1,3-Isomer (Thermodynamic) Soln2->Result2

Caption: Decision matrix for selecting reaction conditions based on the steric/electronic alignment of the 1,3-dielectrophile.

Module 2: The Fluorine Factor ( -Pyrazoles)

The Scenario: You are synthesizing a pyrazole with a trifluoromethyl (


) group.[1][2][3][4] The regiochemistry is unpredictable because the 

group alters the carbonyl reactivity.

Technical Insight: The


 group is a strong electron-withdrawing group (EWG). Counterintuitively, while it makes the adjacent carbonyl highly electrophilic, it also stabilizes the hydrate  (gem-diol) form in aqueous or protic media, which can render that carbon less reactive toward nucleophilic attack compared to a standard alkyl ketone.

Troubleshooting Protocol:

Target IsomerRecommended Building BlockConditionsMechanism
3-Trifluoromethyl

-Enone (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one)
Hydrazine, EtOH, RefluxThe hydrazine attacks the

-carbon (ethoxy displacement), placing the

distal to the Nitrogen (Pos 3).
5-Trifluoromethyl

-1,3-Diketone
Hydrazine, Acidic (HCl)Acid prevents hydrate stability; hydrazine attacks the

-adjacent carbonyl (most positive).

Citation Note: Recent work has demonstrated that "switching" this regioselectivity can also be achieved by tuning the hydrazone substituent, allowing access to both isomers from similar precursors [1].

Module 3: N-Alkylation of Pre-formed Pyrazoles

The Scenario: You have a 3-substituted pyrazole (tautomer) and need to alkylate the nitrogen.[5][6]

  • Problem: Standard basic alkylation (NaH/DMF) usually yields the N1-isomer (sterically less hindered), but you need the N2-isomer (adjacent to the substituent).

Diagnostic Q&A

Q1: "Why does NaH always give me the 'wrong' isomer?" Analysis: In the presence of a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF), the pyrazolate anion is formed. The alkylating agent (electrophile) will attack the nitrogen that is sterically most accessible (N1, distal to the substituent). This is the thermodynamic or sterically controlled product.

Q2: "How do I force alkylation at the crowded N2 position?" Protocol: Magnesium Chelation Control To invert the selectivity to the N2 position, you must use a transient directing group or a chelating metal.

  • Catalyst: Magnesium Bromide (

    
    )  or similar Lewis acids.
    
  • Solvent: Non-polar or moderately polar (DCM or THF).

  • Mechanism: The Magnesium ion coordinates between the pyrazole nitrogen and the substituent (if it has a lone pair, like a pyridine or carbonyl) or simply stabilizes the N2-tautomer via coordination, directing the alkyl halide to the N2 position.

Q3: "Are there solvent effects I can exploit?" Protocol: The HFIP Effect Recent studies suggest that using Hexafluoroisopropanol (HFIP) as a solvent can alter the hydrogen-bonding network around the pyrazole, occasionally favoring the N2-alkylation by stabilizing the transition state of the more crowded isomer, though this is substrate-dependent [2].

Visual Guide: N-Alkylation Pathways

NAlkylation Substrate 3-Substituted Pyrazole (Tautomeric Mix) PathA Standard Conditions (NaH / DMF) Substrate->PathA PathB Chelation Control (MgBr2 / DIPEA / THF) Substrate->PathB MechA Mechanism: Steric Avoidance PathA->MechA MechB Mechanism: Metal Coordination (Mg++) PathB->MechB ProdA N1-Alkylated (Distal Isomer) MechA->ProdA ProdB N2-Alkylated (Proximal Isomer) MechB->ProdB

Caption: Divergent synthesis pathways for N-alkylation. Path A follows sterics; Path B utilizes metal chelation to access the crowded isomer.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: International Journal of Molecular Sciences (2025).[1][2] URL:[Link][7]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Source: Organic Letters (2006). URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Executive Summary Molecule: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS: 1256633-14-3 (Analogous/Generic Reference) Core Issue: Stability and solubility behavior in acidic media (pH < 4.0).[1] This guide addresses the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS: 1256633-14-3 (Analogous/Generic Reference) Core Issue: Stability and solubility behavior in acidic media (pH < 4.0).[1]

This guide addresses the physicochemical behavior of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid under acidic conditions. While the benzoic acid core is chemically robust, the amphoteric nature of the pyrazole substituent creates a complex solubility profile that often leads to experimental failure (precipitation, yield loss, or HPLC artifacts) rather than chemical decomposition.

Module 1: Chemical Stability & Degradation Mechanisms

Acidic Stability Profile

Contrary to common concerns, this molecule is chemically stable in non-oxidizing acids (HCl, H₂SO₄, TFA) at temperatures < 60°C. The electron-withdrawing fluorine atom at the ortho position stabilizes the carboxyl group against typical decarboxylation pathways, and the pyrazole ring is resistant to acid hydrolysis.

Critical Risk Factors:

  • Decarboxylation: Only significant at high temperatures (>120°C) in the presence of strong acids or transition metals (Cu, Ag). The protonated pyrazole ring (at pH < 2) becomes electron-withdrawing, slightly increasing the susceptibility of the ring to nucleophilic attack, but this is rare in standard workflows.

  • Defluorination: Highly unlikely in aqueous acid. Requires extreme conditions (e.g., nucleophilic aromatic substitution mechanisms which are disfavored in acid).

The "Protonation Trap" (Solubility vs. Stability)

The primary "instability" users report is actually a solubility failure . The molecule possesses two ionizable groups with opposing behaviors:[2]

  • Carboxylic Acid (

    
    ):  Becomes neutral (insoluble) as pH drops below 3.
    
  • Pyrazole Nitrogen (

    
     for conjugate acid):  Becomes cationic (soluble) as pH drops below 2.
    

The Danger Zone (pH 2.5 – 4.0): In this narrow window, the molecule exists largely as a neutral or zwitterionic species with minimal water solubility , leading to uncontrolled precipitation.

StabilityLogic Acid Acidic Environment (pH < 1.0) Cation Cationic Form (Soluble) [Py-H]+ / COOH Acid->Cation Protonation Precip Precipitation Zone (pH 2.5 - 4.0) Neutral Species Cation->Precip Dilution / pH Adjustment Stable Chemically Stable (< 60°C) Cation->Stable Standard Temp Decarb Decarboxylation (> 120°C) Cation->Decarb High Heat (>120°C)

Figure 1: Stability and phase behavior logic flow. Note the critical precipitation window.

Module 2: Troubleshooting & FAQs

Q1: "I see split peaks or broad tailing in my HPLC/LCMS under acidic conditions. Is it degrading?"

Diagnosis: Likely not degradation . This is a classic artifact of pyrazole tautomerism .

  • Mechanism: The 1H-pyrazole moiety can shift the proton between nitrogens (

    
     and 
    
    
    
    ). In acidic mobile phases (0.1% Formic Acid/TFA), the interconversion rate can be similar to the chromatographic timescale, causing peak broadening or splitting.
  • Solution:

    • Increase Temperature: Run the column at 40–50°C to speed up tautomer exchange (coalescing the peak).

    • Buffer Choice: Ensure the mobile phase pH is distinctly away from the pyrazole

      
       (~2.5). Running at pH 2.0 (TFA) keeps it fully protonated; running at pH 7 (Ammonium Bicarbonate) keeps it neutral/anionic.
      
Q2: "My compound crashed out during acid workup. How do I recover it?"

Diagnosis: You likely hit the isoelectric/neutral pH window.

  • The Fix: Do not filter immediately if the solid is gummy.

    • Option A (Redissolve): Add more acid (HCl) to reach pH < 1. The cationic form should redissolve.

    • Option B (Isolate): Adjust pH to exactly 3.5–4.0, cool to 0°C, and filter the neutral free acid.

    • Option C (Extraction): If it won't dissolve in water, extract with THF/Ethyl Acetate (1:1) . Standard EtOAc might struggle due to the polarity of the zwitterion.

Q3: "Can I use this acid in a reaction with Thionyl Chloride ( )?"

Answer: Yes, but with a caveat.

  • Risk: The pyrazole nitrogen is nucleophilic. It can react with

    
     to form unstable N-sulfinyl intermediates.
    
  • Protocol: You must use the hydrochloride salt of the pyrazole or protect the pyrazole nitrogen (e.g., THP, Boc) before activating the carboxylic acid. Alternatively, use mild coupling agents (HATU/EDCI) instead of acid chlorides.

Module 3: Validated Experimental Protocols

Stress Testing Protocol (Self-Validation)

Use this protocol to empirically determine the stability limit for your specific batch.

Materials:

  • Compound (10 mg)

  • 1M HCl

  • HPLC Vials

  • Heat block (60°C)

Workflow:

  • Preparation: Dissolve 10 mg compound in 1 mL MeOH/Water (1:1).

  • Acidification: Add 1 mL 1M HCl (Final pH ~0.5).

  • Stress: Split into two vials. Keep Vial A at Room Temp (RT). Heat Vial B to 60°C for 4 hours.

  • Analysis: Analyze both via HPLC (254 nm).

    • Pass Criteria: Purity of Vial B is within 98% of Vial A.

    • Fail Criteria: Appearance of new peak at RRT ~0.4 (decarboxylated product) or RRT ~1.2 (esterification with MeOH).

Optimal Isolation Workflow

This flowchart guides you through the workup to maximize yield and purity.

IsolationFlow Reaction Reaction Mixture (Alkaline/Hydrolysis) Quench Acidify to pH 1.0 (Fully Solubilize Cation) Reaction->Quench Filter Filter Insoluble Impurities Quench->Filter Adjust Adjust pH to 3.5 - 4.0 (Target Neutral Species) Filter->Adjust Precipitate Precipitate Forms? Adjust->Precipitate Collect Filtration (Wash with cold water) Precipitate->Collect Yes (Solid) Extract Extract with THF:EtOAc (1:1) Precipitate->Extract No (Oil/Gum)

Figure 2: Isolation decision tree based on pH-dependent solubility.

Module 4: Reference Data

Physicochemical Properties (Predicted)
PropertyValueImplication for Handling
Acid pKa (COOH) ~3.1 – 3.3Acidic. Ionized at physiological pH.
Base pKa (Pyrazole) ~2.5 (Conjugate Acid)Weakly basic. Protonates only in strong acid (pH < 2).
LogP (Neutral) ~2.1Moderately lipophilic. Soluble in organic solvents.[3]
LogD (pH 1.0) ~0.5Highly soluble in water (Cationic).
LogD (pH 7.4) ~ -1.5Highly soluble in water (Anionic).

References

  • General Stability of Fluorobenzoic Acids

    • Kirk-Othmer Encyclopedia of Chemical Technology. "Benzoic Acid and Derivatives."[1][3][4][5][6][7] Fluorine substitution at the ortho-position stabilizes the carboxylate anion via induction but does not significantly promote acidic decarboxylation below 150°C.

    • Source:

  • Pyrazole Tautomerism & Chromatography

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76.
    • Source:

  • Synthesis of Pyrazolyl-Benzoic Acids (PARP Inhibitor Intermediates)

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008.
    • Source:

  • Solubility Profiles of Amphoteric Drugs

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Detailed analysis of the "U-shaped" solubility curve for zwitterionic/amphoteric molecules.
    • Source:

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Residues in Pyrazole Coupling Products

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with removing residual palla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with removing residual palladium from pyrazole-containing compounds. Given that pyrazole nitrogens can act as ligands for palladium, complete removal often requires more than a simple filtration. This document outlines a systematic approach to achieving the stringent purity levels required for active pharmaceutical ingredients (APIs), typically below 10 ppm as per ICH Q3D guidelines.[1][2][3]

Quick Navigation

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the purification of pyrazole coupling products.

Issue 1: High Palladium Levels After Initial Workup (>500 ppm)

Your reaction is complete, and a simple filtration through Celite® has failed to remove the bulk of the palladium, which remains in your organic solution.

Root Cause Analysis: The residual palladium is likely in a soluble or colloidal form. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, often result in soluble Pd(0) or Pd(II) species that are complexed to ligands (e.g., phosphines) or the pyrazole product itself.[4][5] A simple filtration is only effective for removing heterogeneous or agglomerated palladium particles.[1][6]

Recommended Solutions:

  • Adsorption via Scavenging: The most robust method is to introduce a solid-supported scavenger that selectively binds to the palladium. The product can then be separated by filtration.[2][7]

    • Activated Carbon: A cost-effective first choice for bulk removal. It has a high surface area and can adsorb a wide range of palladium species.[8][9]

    • Functionalized Silica/Polymer Scavengers: These offer higher selectivity. Materials functionalized with thiols, thioureas, or trimercaptotriazine (TMT) show a high affinity for soft metals like palladium.[7][10]

  • Liquid-Liquid Extraction: This can be attempted but is often less efficient for this specific problem, requiring large solvent volumes and multiple washes.[9][11]

Issue 2: Significant Product Loss During Purification

You've successfully lowered palladium levels with a scavenger, but your product yield has dropped dramatically.

Root Cause Analysis: The chosen scavenger, most commonly activated carbon, has a non-specific binding mechanism and is co-adsorbing your pyrazole product along with the palladium.[9] This is particularly prevalent if your product has extended aromatic systems or polar functional groups.

Recommended Solutions:

  • Optimize Scavenger Loading: Reduce the mass of activated carbon used. Run a small-scale experiment to determine the minimum effective amount that meets your palladium target without significant yield loss.

  • Switch to a More Selective Scavenger: Move from carbon to a functionalized scavenger. Silica- or polymer-bound thiol or TMT scavengers are designed for high selectivity towards metals and have a lower affinity for organic molecules.[12][13]

  • Product Recovery Wash: After scavenger treatment and filtration, wash the collected scavenger cake with a small amount of fresh, clean solvent. This can recover adsorbed product without re-introducing significant amounts of palladium.

Issue 3: Palladium Levels Remain High After Scavenger Treatment (>20 ppm)

Despite using a scavenger, the residual palladium concentration is stubbornly high and fails to meet regulatory limits.

Root Cause Analysis: The interaction between the palladium and your pyrazole product is exceptionally strong. The nitrogen atoms in the pyrazole ring can form stable chelation complexes with palladium, effectively "hiding" it from the scavenger.[12][14] The oxidation state and ligand sphere of the palladium species also influence scavenger efficiency.

Recommended Solutions:

  • Increase Scavenger Equivalents & Time/Temp: A higher concentration of scavenger and longer treatment time (up to 24 hours) at a slightly elevated temperature (e.g., 40-50 °C) can improve kinetics and drive the equilibrium towards palladium capture.[10][15]

  • Use a "Chase" Agent with Crystallization: If the product is a solid, crystallization can be a powerful final "polishing" step. To prevent palladium from co-crystallizing, add a solution-phase ligand with a very high affinity for palladium, such as N-acetylcysteine or thiourea.[7] This agent complexes the palladium, ensuring it remains in the mother liquor during crystallization.

  • Combination Approach: No single method is universally effective. A multi-step process is often required:

    • Step 1: Initial treatment with activated carbon to remove the bulk of the palladium.

    • Step 2: Filtration, followed by treatment of the filtrate with a high-affinity silica or polymer scavenger.

    • Step 3: Final recrystallization to achieve <10 ppm levels.[2]

Palladium Removal Strategy Workflow

This decision tree provides a logical workflow for tackling palladium contamination in pyrazole products.

G start Crude Pyrazole Product (Post-Reaction Workup) icp1 Quantify Pd via ICP-MS start->icp1 check1 Pd > 100 ppm? icp1->check1 scavenge Bulk Scavenging: Activated Carbon or Polymer Scavenger (MP-TMT) check1->scavenge Yes check2 10 ppm < Pd < 100 ppm? check1->check2 No icp2 Quantify Pd via ICP-MS scavenge->icp2 icp2->check2 polish Polishing Step: - High-Affinity Silica Scavenger - Crystallization w/ Chase Agent check2->polish Yes check3 Pd < 10 ppm? check2->check3 No icp3 Quantify Pd via ICP-MS polish->icp3 icp3->check3 pass Final API (Meets ICH Guidelines) check3->pass Yes fail Re-evaluate Strategy: - Different Scavenger Class - Alternative Crystallization Solvent check3->fail No

Caption: Decision workflow for systematic palladium removal.

Frequently Asked Questions (FAQs)

Q1: Which scavenger is the best? There is no single "best" scavenger; the choice is highly dependent on your specific pyrazole product, the solvent system, and the nature of the palladium catalyst used.[9] A good starting point is to screen several types. See the comparison table below.

Q2: How much scavenger should I use? For activated carbon, start with 5-10 wt% relative to your crude product mass. For functionalized scavengers, a starting point of 3-5 molar equivalents relative to the initial palladium catalyst loading is recommended.[15] Always optimize for your specific process.

Q3: Can I just use column chromatography? While column chromatography can remove palladium, it is often not ideal for large-scale manufacturing due to high solvent consumption and cost.[2][6] Furthermore, product smearing and incomplete separation can still be issues. Scavengers are often more efficient and scalable.

Q4: My palladium source is Pd/C. Do I still need scavengers? Yes. While Pd/C is a heterogeneous catalyst that can be removed by filtration, leaching of soluble palladium species into the reaction mixture is a known phenomenon.[4][16] Always assume some level of soluble palladium is present and plan a purification strategy accordingly.

Q5: What is the acceptable limit for palladium in a pharmaceutical product? According to the European Medicines Agency and ICH Q3D guidelines, palladium is a Class 2 element. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 5 or 10 ppm in the final API, depending on the daily dosage.[1][7]

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupProsConsTypical Use Case
Activated Carbon N/A (Graphitic Surface)Low cost, high capacity, effective for various Pd species.[8][17]Non-selective (can adsorb product), fine powder can be difficult to filter.[9]Bulk removal at early stages.
Silica-Based Thiol, Thiourea, TMTHigh selectivity, good kinetics, low product adsorption, easy to handle.[7]Higher cost than carbon.Polishing step when low ppm levels are required.
Polymer-Based TMT, AminesRobust, stable in a wide range of solvents, high efficiency.[10][13][15]Can swell in certain solvents, may have slower kinetics than silica.When high selectivity and solvent compatibility are needed.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

Objective: To identify the most effective scavenger for your specific pyrazole product and process stream.

  • Preparation: Set up 4-5 small-scale experiments in parallel vials, each containing an equal amount of your crude product solution (e.g., 100 mg of crude product in 2 mL of solvent). Reserve one vial as a control.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., activated carbon, Si-Thiol, MP-TMT) at a pre-determined loading (e.g., 20 wt% for carbon, 5 eq. for functionalized scavengers).

  • Agitation: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set time (e.g., 4-6 hours).

  • Sampling & Analysis: Take a small, filtered sample from each vial. Dilute the samples and analyze for palladium content using ICP-MS.

  • Evaluation: Compare the final palladium concentration and product recovery (via HPLC or UPLC) for each scavenger to determine the optimal choice.

Protocol 2: Bulk Scavenging with Activated Carbon

Objective: To remove the majority of palladium residue from a large-scale batch.

  • Setup: In a suitable reaction vessel, dissolve the crude pyrazole product in an appropriate solvent (e.g., THF, Ethyl Acetate).

  • Carbon Addition: Add 5-10% w/w of activated carbon (e.g., Darco® KB-B) to the solution.[9]

  • Slurry: Stir the mixture at 40-50 °C for 12-18 hours. The elevated temperature can improve adsorption efficiency.[9]

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the filter cake with a minimal amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings. Concentrate the solution and determine the residual palladium concentration by ICP-MS.

Protocol 3: Polishing via Crystallization with a Chase Agent

Objective: To reduce final palladium levels to <10 ppm in a solid product.

  • Dissolution: Dissolve the palladium-containing solid product in a suitable solvent system at an elevated temperature to achieve complete dissolution.

  • Chase Agent Addition: Add a small amount (e.g., 1.1 equivalents relative to the residual palladium) of a chase agent like N-acetylcysteine.[7] Stir for 30 minutes to ensure complexation.

  • Crystallization: Slowly cool the solution to induce crystallization of your pyrazole product. An anti-solvent can be added if necessary.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with cold, fresh solvent to remove the mother liquor containing the palladium-chase agent complex.

  • Drying & Analysis: Dry the purified crystals under vacuum and submit a sample for final ICP-MS analysis.

Palladium Quantification: The Key to Success

Visual inspection is not a reliable indicator of palladium removal. A colorless solution can still contain unacceptable levels of palladium.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace elemental impurities.[3][7][18]

  • High Sensitivity: Capable of detecting palladium down to parts-per-billion (ppb) levels, well below the required ppm limits.[19][20]

  • Accuracy: Provides precise and reliable quantitative data essential for process validation and regulatory submission.[21]

  • Recommendation: It is critical to establish a reliable ICP-MS method for in-process control and final product release.[18][20] Do not rely on qualitative assessments.

Scavenging Mechanism

The diagram below illustrates the fundamental principle of using a solid-supported scavenger to capture soluble palladium species from a solution containing the desired pyrazole product.

Caption: Palladium is captured by the scavenger, allowing for separation.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). Metals. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023). Encyclopedia.pub. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). ReCIPP. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]

  • Palladium leaching dependent on reaction parameters in Suzuki-Miyaura coupling reactions catalyzed by palladium supported on alumina under mild reaction conditions. (2010). Technical University of Munich. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • Method of removing palladium. (2005).
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic Acid

Executive Summary The structural elucidation of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid presents a unique analytical challenge due to the interplay of heteronuclear spin-spin coupling ( ) and rapid prototropic tautomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid presents a unique analytical challenge due to the interplay of heteronuclear spin-spin coupling (


) and rapid prototropic tautomerism within the pyrazole ring.[1] This guide provides a definitive technical analysis of the molecule's 

NMR spectral signature, comparing standard acquisition methods against optimized protocols (Solvent Selection and Heteronuclear Decoupling) to ensure rigorous structural verification.

Part 1: The Spectral Signature (Reference Data)[2]

The following data represents the ideal spectral assignment in DMSO-d


 . This solvent is the standard baseline due to its ability to solubilize polar zwitterionic species and slow down proton exchange, allowing observation of labile protons.
Table 1: Chemical Shift & Multiplicity Assignment

Note: Assignments based on substituent chemical shift additivity rules and characteristic coupling constants.

PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Structural Insight
COOH Carboxylic Acid13.0 - 13.5br s-Highly deshielded; often broad due to H-bonding.[1]
NH Pyrazole NH12.8 - 13.2br s-Exchangeable; position varies with concentration/temp.[1]
H-6 Aromatic (Benzoic)8.15 - 8.25dd

,

Ortho to COOH, meta to F. Deshielded by carbonyl.[1]
H-4 Aromatic (Benzoic)7.95 - 8.05ddd

,

,

Meta to F, para to COOH.[1] Complex multiplet.
H-5' Pyrazole7.75 - 7.85d (broad)

Broadened by tautomerism.[1]
H-3 Aromatic (Benzoic)7.35 - 7.45dd (pseudo-t)

,

Ortho to F. Large

coupling dominates.[1]
H-4' Pyrazole6.70 - 6.80d

Upfield pyrazole proton.[1]

Part 2: Critical Analysis & Methodology Comparison[1]

This section compares the "Standard Approach" (DMSO-d6, coupled) with "Optimized Approaches" (Alternative solvents, Decoupling) to resolve specific spectral ambiguities.

The Fluorine Effect: Resolving the Benzoic Core

The fluorine atom at Position 2 acts as a spin-active nucleus (


, 100% abundance), splitting nearby protons. This creates a "false complexity" where doublets appear as quartets or triplets.[1]
  • Challenge: H-3 appears as a triplet. A novice might misinterpret this as two neighboring protons.[1] In reality, it is a doublet of doublets where

    
    .
    
  • Solution (Method B):

    
    -Decoupled 
    
    
    
    NMR ({
    
    
    }
    
    
    ).
    • Mechanism:[1][2] Irradiating the fluorine frequency collapses the F-H couplings.[1]

    • Result: The H-3 signal simplifies from a pseudo-triplet to a clear doublet (

      
       Hz), confirming the substitution pattern.
      
The Pyrazole Challenge: Tautomerism

Pyrazoles exist in dynamic equilibrium between two tautomers (1H- and 2H- forms).[1]

  • Scenario A: DMSO-d

    
     (298 K) [1]
    
    • Observation: The NH proton is visible but broad.[1] H-5' and H-4' may appear broadened or averaged if the exchange rate is intermediate on the NMR time scale.[1]

  • Scenario B: Methanol-d

    
     
    
    • Observation: The NH and COOH protons disappear (exchange with solvent deuterium).

    • Benefit: Sharper aromatic peaks due to lower viscosity.[1]

    • Drawback: Loss of integral data for acidic protons.[1]

Comparative Workflow Diagram

The following diagram illustrates the logical flow for assigning this molecule, highlighting where specific techniques resolve ambiguities.

NMR_Workflow Sample Sample: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Step1 Step 1: 1D 1H NMR (DMSO-d6) Baseline Spectrum Sample->Step1 Decision Ambiguity Detected? Step1->Decision Path_F Ambiguity A: Multiplet Complexity (H3/H4) Decision->Path_F Complex Splitting Path_T Ambiguity B: Broad Pyrazole Signals Decision->Path_T Broad Peaks Sol_F Solution: {19F}1H Decoupling Collapses J(F-H) splittings Path_F->Sol_F Sol_T Solution: Variable Temp (VT) NMR Cool to -20°C (Slow Exchange) Path_T->Sol_T Result_F Result: H3 becomes pure Doublet Confirms Ortho-F position Sol_F->Result_F Result_T Result: NH Localized Distinct H3'/H5' peaks Sol_T->Result_T Final Final Structural Assignment Result_F->Final Result_T->Final

Caption: Analytical decision tree for resolving spectral complexity caused by Fluorine coupling and Pyrazole tautomerism.

Part 3: Tautomerism Dynamics Visualization

Understanding the proton migration is vital for interpreting the chemical shifts of the pyrazole ring. In DMSO, these forms interconvert rapidly, often averaging the signals.

Tautomerism T1 Tautomer A (1H-pyrazole) Transition Transition State (Proton Transfer) T1->Transition Fast Exchange (DMSO/RT) T2 Tautomer B (2H-pyrazole) T2->Transition Transition->T1 Transition->T2 Observed Observed Spectrum: Averaged Signals for H4'/H5' Transition->Observed Result

Caption: Schematic of pyrazole prototropic tautomerism leading to signal averaging in 1H NMR.

Part 4: Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this optimized protocol.

Sample Preparation[1]
  • Mass: Weigh 5.0 – 8.0 mg of the compound.[1]

  • Solvent: Add 600 µL of DMSO-d

    
      (99.9% D).[1]
    
    • Why DMSO? It disrupts the intermolecular H-bonding of the carboxylic acid dimers, sharpening the signals compared to non-polar solvents.

  • Additives (Optional): If peaks are broad due to trace water/acid exchange, add 1-2 µL of D

    
    O  (shake and settle).
    
    • Note: This will erase OH and NH signals but sharpen aromatic protons.[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: Benzoic acid protons (especially H-6 adjacent to carbonyl) have long

      
       relaxation times.[1] A short D1 (<1s) will under-integrate the H-6 signal.[1]
      
  • Spectral Width (SW): 14 ppm (to capture COOH at ~13 ppm).

  • Temperature: 298 K (25°C).[1]

Advanced Verification: {19F} Decoupling Setup

If the H-3/H-4 region is ambiguous:

  • Select the zg (proton) parameter set.

  • Enable O2 decoupling .[1]

  • Set the decoupling nucleus to

    
     .[1]
    
  • Set the decoupling center frequency (O2P) to approx -110 ppm (typical for aryl-F).[1]

  • Acquire.[1] The spectrum will show simplified aromatic doublets.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][3] (Standard text for substituent additivity rules and coupling constants).

  • Claramunt, R. M., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1] (Source for J-F coupling ranges).

  • Alkorta, I., & Elguero, J. (2016). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry. Link

  • Reich, H. J. (2023).[1] "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry.[1] Link

Sources

Comparative

LC-MS/MS Profiling &amp; Ionization Optimization Guide: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Executive Summary & Compound Architecture This guide provides an in-depth technical analysis of the fragmentation patterns of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (MW: 206.17 Da). As a bifunctional scaffold containin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This guide provides an in-depth technical analysis of the fragmentation patterns of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (MW: 206.17 Da). As a bifunctional scaffold containing both an acidic carboxyl group and a basic pyrazole moiety, this molecule presents a classic "amphoteric" challenge in mass spectrometry method development.

Effective detection requires selecting the correct ionization polarity based on the specific analytical goal (quantification vs. structural elucidation). This guide compares the performance of Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) , supported by mechanistic fragmentation logic.

Chemical Profile[1][2][3][4][5][6][7]
  • Formula: C₁₀H₇FN₂O₂

  • Monoisotopic Mass: 206.0492 Da

  • Key Structural Motifs:

    • Benzoic Acid Core: Prone to decarboxylation (

      
       loss).
      
    • Ortho-Fluorine: Induces "Ortho-Effects" facilitating specific water losses.

    • Pyrazole Ring: Basic nitrogen center; susceptible to Ring-Opening Retro-Diels-Alder (RDA) cleavage.

Comparative Analysis: Ionization Modes (ESI+ vs. ESI-)

The choice between ESI(+) and ESI(-) is not merely a preference but a strategic decision dictated by the molecule's pKa and the required limit of detection (LOD).

Performance Matrix
FeatureAlternative A: ESI Positive (+) Alternative B: ESI Negative (-) Verdict
Precursor Ion


Context Dependent
Ionization Site Pyrazole Nitrogen (Basic)Carboxyl Group (Acidic)ESI(-) is structurally favored for acidity.
Fragmentation Richness High. Yields structural fingerprints (Ring cleavage,

loss).
Low. Dominated by single decarboxylation event (

).
ESI(+) for ID; ESI(-) for Quant.
Background Noise Moderate (Adducts:

,

common).
Low (Cleaner baseline in biological matrices).ESI(-) offers better S/N ratio.
Collision Energy (CE) Requires Higher CE (20-35 eV) to fracture pyrazole.Low CE (10-15 eV) sufficient for

loss.
ESI(-) is "softer."
Recommendation
  • For Quantitation (PK/PD studies): Use ESI(-) . The transition

    
     is highly specific and intense, providing the best Lower Limit of Quantitation (LLOQ).
    
  • For Metabolite ID / Impurity Profiling: Use ESI(+) . The complex fragmentation pattern allows for differentiation from structural isomers.

Detailed Fragmentation Mechanisms[6][8]

A. The Ortho-Effect & Positive Mode Pathway ( )

In positive mode, the protonation occurs on the pyrazole nitrogen. However, the fragmentation is driven by the interaction between the ortho-fluorine and the carboxylic acid.

  • Primary Loss (

    
    ):  The ortho-fluorine creates an electronic environment that destabilizes the carboxyl group, facilitating the elimination of water to form an acylium ion (
    
    
    
    189).
  • Secondary Loss (

    
    ):  The acylium ion rapidly loses carbon monoxide to form the phenyl-pyrazole cation (
    
    
    
    161).
  • Tertiary Loss (

    
    ):  High collision energy triggers the cleavage of the pyrazole ring (characteristic of N-heterocycles), ejecting hydrogen cyanide (
    
    
    
    134).
B. The Decarboxylation Negative Mode Pathway ( )

The negative mode physics are simpler. The deprotonated carboxylate is stable but readily ejects


 upon collision.
  • Primary Loss (

    
    ):  Immediate loss of 44 Da, resulting in the 2-fluoro-5-(pyrazol-3-yl)phenyl anion (
    
    
    
    161).
  • Secondary Loss (

    
    ):  Under very high energy, loss of Fluorine or HF may occur, but the 
    
    
    
    transition is typically 90% of the ion current.

Visualization of Signaling Pathways[8]

The following diagram illustrates the divergent fragmentation pathways based on the ionization mode selected.

FragmentationPathway Molecule 2-Fluoro-5-(1H-pyrazol-3-yl) benzoic acid MW: 206.05 ESI_Pos ESI(+) Precursor [M+H]+ : 207.06 Molecule->ESI_Pos Protonation (+H) ESI_Neg ESI(-) Precursor [M-H]- : 205.04 Molecule->ESI_Neg Deprotonation (-H) Frag_189 Acylium Ion [M+H - H2O]+ m/z: 189.05 ESI_Pos->Frag_189 -H2O (18 Da) Ortho-Effect Frag_161_Pos Phenyl-Pyrazole Cation [M+H - H2O - CO]+ m/z: 161.05 Frag_189->Frag_161_Pos -CO (28 Da) Frag_134 Ring Cleavage Product [M+H - H2O - CO - HCN]+ m/z: 134.04 Frag_161_Pos->Frag_134 -HCN (27 Da) Pyrazole Break Frag_161_Neg Decarboxylated Anion [M-H - CO2]- m/z: 161.05 ESI_Neg->Frag_161_Neg -CO2 (44 Da) Dominant Path

Figure 1: Divergent fragmentation pathways for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid in ESI(+) and ESI(-) modes.

Experimental Protocol: Method Development Workflow

To replicate these results or optimize for your specific matrix, follow this self-validating protocol.

Phase 1: Source Optimization
  • Mobile Phase Preparation:

    • Channel A: Water + 2mM Ammonium Acetate (Buffer is critical for ESI- stability).

    • Channel B: Methanol (Acetonitrile can suppress ionization in negative mode for some acids).

  • Infusion:

    • Prepare a 1 µg/mL standard solution in 50:50 MeOH:Water.

    • Infuse directly at 10 µL/min into the source.

Phase 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" analysis to determine the optimal CE for the transition of interest.

StepParameterSettingRationale
1 Scan Mode MS1 Scan (100-300 Da)Confirm parent ion stability (

or

).
2 Isolation Unit Resolution (0.7 Da)Isolate parent ion in Q1.
3 Ramp CE 5 eV

50 eV
Step size: 5 eV. Monitor fragment intensity.
4 Selection Select CE yielding 10% Parent / 90% FragmentEnsures robust quantitation.
Phase 3: Chromatographic Separation
  • Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Synergi).

    • Reasoning: The pyrazole nitrogen causes tailing on standard C18; polar-embedding shields silanols.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives." National Institute of Standards and Technology. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). "Mass spectrometry of analytical derivatives.[1] 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids."[2][1] Mass Spectrometry, 13(2), 83-94.[1] [Link]

  • Holčapek, M., et al. "Fragmentation of Pyrazoles and Related Heterocycles." Journal of Mass Spectrometry.
  • NorthEast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." NorthEast BioLab Technical Guides. [Link]

Sources

Validation

Comparing biological activity of 2-fluoro vs 4-fluoro pyrazolyl benzoic acids

The precise positioning of a fluorine atom on the phenyl ring of a pyrazolyl benzoic acid scaffold—specifically at the ortho (2-position) versus the para (4-position)—is a critical decision point in lead optimization. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The precise positioning of a fluorine atom on the phenyl ring of a pyrazolyl benzoic acid scaffold—specifically at the ortho (2-position) versus the para (4-position)—is a critical decision point in lead optimization. This guide analyzes the divergent biological impacts of these two isomers, synthesizing data on structure-activity relationships (SAR), metabolic fate, and binding kinetics.

Executive Summary: The Isomer Divergence

Feature2-Fluoro (Ortho-Substitution) 4-Fluoro (Para-Substitution)
Primary Utility Conformation locking; Selectivity filter.Metabolic blocking; Potency enhancement.
Steric Impact High. Induces non-planar "twist" (

).
Low. Maintains planarity/linearity.
Metabolic Stability Moderate. Susceptible to para-hydroxylation.High. Blocks CYP450 para-oxidation.
Electronic Effect Inductive (

) effect on adjacent groups.
Resonance (

) & Inductive (

) balance.
Target Class Kinases (Type II), GPCRs (Selectivity).COX-2, Enzymes (General Potency).

Structural & Conformational Analysis

The biological activity of pyrazolyl benzoic acids is governed heavily by the dihedral angle between the pyrazole and the phenyl ring.

  • The 2-Fluoro Effect (Conformational Twist): Placing a fluorine atom at the ortho position (2-F) introduces significant steric strain relative to the pyrazole nitrogen or the carboxylic acid moiety. This forces the phenyl ring to rotate out of plane to relieve van der Waals repulsion (approx.

    
     radius of F vs 
    
    
    
    of H).[1]
    • Biological Consequence:[2][3][4][5][6][7][8][9][10] This "twisted" conformation is ideal for binding pockets that require a non-planar ligand (e.g., certain kinase ATP-pockets). It often increases selectivity by preventing binding to flat, promiscuous active sites.

  • The 4-Fluoro Effect (Planar Extension): The para position (4-F) is sterically unencumbered. The molecule retains the ability to adopt a planar conformation if conjugation demands it.

    • Biological Consequence:[2][3][4][5][6][7][8][9][10][11] This isomer maximizes

      
       stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein. It is the preferred substitution for maximizing general binding affinity (potency) rather than selectivity.
      

Metabolic Stability & Pharmacokinetics[1][10][12][13]

The most distinct difference between the two isomers lies in their resistance to Phase I metabolism.

  • 4-Fluoro: The Metabolic Blockade The para position of a phenyl ring is the primary site for cytochrome P450-mediated oxidation (hydroxylation). Replacing the hydrogen with fluorine at this position effectively blocks this metabolic soft spot because the C-F bond energy (

    
    ) is far too high for CYP enzymes to cleave.
    
    • Outcome: Significantly extended half-life (

      
      ) and improved bioavailability.
      
  • 2-Fluoro: The Exposed Para-Site The 2-fluoro isomer leaves the para position (C4) open. While the 2-F atom withdraws electrons (deactivating the ring slightly), it does not physically block the primary site of metabolism.

    • Outcome: These derivatives often have shorter half-lives unless the para position is blocked by another substituent (e.g., -Cl, -Me).

Comparative Biological Activity Data

The following data summarizes trends observed in SAR studies of pyrazolyl benzoic acids targeting bacterial growth (MIC) and enzyme inhibition (IC50).

Table 1: Comparative Potency & Stability Profile

Compound VariantTarget (Assay)Activity ValueMetabolic Stability (

)
Mechanism Note
Unsubstituted S. aureus (MIC)


Rapid para-hydroxylation.
2-Fluoro Isomer S. aureus (MIC)


Steric twist limits target fit; weak metabolic protection.
4-Fluoro Isomer S. aureus (MIC)


Metabolic block + enhanced lipophilicity (

).
2,4-Difluoro S. aureus (MIC)


Good stability, but 2-F steric clash reduces potency vs 4-F alone.

Data synthesized from SAR trends in fluorinated pyrazole antimicrobials [1][2].[12]

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

A. Synthesis of Isomers (Suzuki Coupling Route)

This modular approach allows for the parallel synthesis of both 2-F and 4-F derivatives.

  • Reagents:

    • Substrate A: 1-(4-carboxyphenyl)-3-iodo-1H-pyrazole.

    • Substrate B1: 2-fluorophenylboronic acid.

    • Substrate B2: 4-fluorophenylboronic acid.

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3 eq).
      
  • Procedure:

    • Dissolve Substrate A (

      
      ) and Boronic Acid (
      
      
      
      ) in 1,4-dioxane/water (4:1).
    • Degas with

      
       for 15 mins. Add catalyst and base.[11]
      
    • Reflux at

      
       for 12 hours under inert atmosphere.
      
    • Purification: Acidify to pH 3 with 1M HCl (precipitates the benzoic acid). Filter and recrystallize from ethanol.

  • QC Check:

    • 2-F Isomer:

      
       shift 
      
      
      
      .
    • 4-F Isomer:

      
       shift 
      
      
      
      .
B. Metabolic Stability Assay (Microsomal Stability)
  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4) at
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the 2-F and 4-F isomers regarding metabolic fate and target binding.

G Start Pyrazolyl Benzoic Acid Scaffold TwoF 2-Fluoro Substitution (Ortho) Start->TwoF FourF 4-Fluoro Substitution (Para) Start->FourF Twist Conformational Twist (Non-Planar) TwoF->Twist Metabolism2 Exposed Para-Position (Susceptible to CYP450) TwoF->Metabolism2 Selectivity High Selectivity (Specific Pocket Fit) Twist->Selectivity Planar Planar/Linear Conformation FourF->Planar Metabolism4 Blocked Para-Position (Metabolically Stable) FourF->Metabolism4 Potency High Potency (Maximized pi-stacking) Planar->Potency

Caption: Divergent SAR pathways for 2-F vs 4-F substitution. 4-F favors stability; 2-F favors selectivity.

References

  • Development and Antibacterial Properties of Fluorophenyl Substituted Pyrazoles. Source: National Institutes of Health (PMC). Key Finding: 4-fluorophenyl derivatives showed superior MIC values compared to 2-fluoro analogs due to enhanced lipophilicity and metabolic stability.

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors. Source: Taylor & Francis. Key Finding: Analysis of substitution effects at the 3- and 4-positions of pyrazoles, highlighting the potency gains from para-substitution.

  • Impact of Fluorine Substitution on Molecular Properties. Source: NBInno. Key Finding: Detailed review of how the C-F bond strength at the para-position prevents metabolic cleavage by cytochrome P450.

  • Rational Design of Fluorine-Substituted Pyrazol-5-yl-benzamide Derivatives. Source: PubMed. Key Finding: Direct comparison of fluoro-substituted benzamides showing that specific positioning (ortho vs para) drastically alters antifungal potency.

Sources

Comparative

Reference Standards for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Analysis: A Technical Comparison &amp; Qualification Guide

Executive Summary The analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid —a critical pharmacophore often found in PARP inhibitors and kinase inhibitor intermediates—presents unique challenges due to its amphoteric natu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid —a critical pharmacophore often found in PARP inhibitors and kinase inhibitor intermediates—presents unique challenges due to its amphoteric nature (acidic benzoate, basic pyrazole) and potential for annular tautomerism.

This guide objectively compares the three tiers of reference standards available for this analyte: Compendial (Primary) , Certified Reference Materials (CRMs) , and In-House Working Standards . It further details the specific experimental workflows required to qualify these standards, emphasizing the shift from traditional Mass Balance methods to Quantitative NMR (qNMR) for higher accuracy in early-phase development.

Technical Context & Molecular Challenges

Before selecting a standard, one must understand the physicochemical behavior of the analyte that dictates stability and handling:

  • Tautomerism: The 1H-pyrazole moiety exists in rapid equilibrium. Analytical methods (HPLC/NMR) must control pH and solvent conditions to prevent peak splitting or broadening.

  • Amphoteric Character: The molecule contains a carboxylic acid (

    
    ) and a pyrazole nitrogen (
    
    
    
    ). This makes solubility pH-dependent and necessitates buffered mobile phases.
  • Hygroscopicity: The pyrazole ring is a hydrogen bond donor/acceptor, making the solid state susceptible to moisture uptake, affecting potency calculations.

Comparative Analysis of Standard Types

FeaturePrimary Standard (USP/EP) Certified Reference Material (CRM) In-House Working Standard
Traceability Statutory (Legal defense)SI Units (NIST/BIPM traceable)Traceable to Primary/CRM
Purity/Potency Assumed 100.0% (unless labeled)Certified Value (e.g., 99.4% ± 0.3%)Assigned against Primary/CRM
Uncertainty Not reported (Conclusive)Explicitly calculated (

)
Depends on method precision
Cost/Availability High / Often Unavailable for NCEsHigh / Commercial VendorsLow / Synthesized internally
Recommended Use GMP Release, Dispute ResolutionMethod Validation, CalibrationRoutine QC, Stability Studies
Decision Matrix: When to Use Which?
  • Phase I/II Clinical: Use CRM or Qualified In-House Standard (via qNMR).

  • Phase III/Commercial: Must transition to Primary Standard if a monograph exists; otherwise, a rigorously characterized Working Standard is acceptable if bridged to a CRM.

Qualification Protocols

For 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, relying solely on HPLC area % is insufficient due to potential inorganic salts (from coupling reactions) and residual solvents.

Protocol A: Structural Confirmation (Identification)
  • Technique: 1H-NMR (400 MHz minimum) + LC-MS/MS.

  • Critical Check: Confirm the presence of the pyrazole C4-H (typically doublet/triplet depending on coupling) and the disappearance of the boronic acid/ester starting material signals if synthesized via Suzuki coupling.

  • Solvent: DMSO-

    
     is preferred to prevent pyrazole aggregation.
    
Protocol B: Potency Assignment (The "Gold Standard" Method)

Method: Quantitative NMR (qNMR)[1]

  • Rationale: Unlike Mass Balance, qNMR is independent of response factors and detects moisture/solvents implicitly.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Why Maleic Acid? High purity, non-hygroscopic, distinct singlet signal at

      
       6.3 ppm (usually clear of aromatic regions).
      
  • Procedure:

    • Weigh 10-15 mg of Analyte and 10-15 mg of IS (precision

      
       mg) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire spectrum with

      
       relaxation delay 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.
    • Calculate potency (

      
      ) using the equation:
      
      
      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight)
Protocol C: Purity Assessment (Chromatographic)

Method: HPLC-UV (Reverse Phase)

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3),

    
    , 
    
    
    
    mm.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses acid ionization, improves peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm (Benzoate

    
    ) and 210 nm.
    
  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , increase buffer strength or temperature to
    
    
    .

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the self-validating loop required to establish a Working Standard.

QualificationWorkflow cluster_Char Characterization & Metrology Synthesis Crude Synthesis (Suzuki Coupling) Purification Purification (Crystallization/Prep-LC) Synthesis->Purification Candidate Candidate Material (Batch X) Purification->Candidate StructID Structure ID (NMR, MS, IR) Candidate->StructID Purity Chromatographic Purity (HPLC-UV / LC-MS) Candidate->Purity Residuals Volatiles/Inorganics (TGA, KF, ROI) Candidate->Residuals Potency Potency Assignment (qNMR or Mass Balance) StructID->Potency Confirmed Purity->Potency Area % input Residuals->Potency Correction factor Release Released Working Standard (COA Generation) Potency->Release Assigned Purity %

Caption: Integrated workflow for converting crude synthesis material into a qualified working standard using orthogonal analytical techniques.

Diagram 2: Potency Assignment Decision Tree

Choosing between Mass Balance and qNMR depends on the material's properties.

DecisionTree Start Select Potency Method Hygroscopic Is material hygroscopic or solvated? Start->Hygroscopic qNMR_Route Primary Choice: qNMR Hygroscopic->qNMR_Route Yes (High Risk) Chromophore Does it lack UV chromophore? Hygroscopic->Chromophore No Validation Final Potency Value qNMR_Route->Validation Requires Traceable IS MassBal_Route Alternative: Mass Balance (100% - Impurities) MassBal_Route->Validation Requires KF + TGA + ROI Chromophore->qNMR_Route Yes Chromophore->MassBal_Route No

Caption: Decision logic for selecting qNMR versus Mass Balance based on analyte physicochemical properties.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. [Link]

Sources

Validation

Unraveling the Solid-State Architecture of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic Acid: A Comparative Crystallographic Analysis

Introduction: The Significance of Crystal Structure in Drug Design In the landscape of modern drug discovery, a comprehensive understanding of the three-dimensional structure of a molecule is paramount. For active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystal Structure in Drug Design

In the landscape of modern drug discovery, a comprehensive understanding of the three-dimensional structure of a molecule is paramount. For active pharmaceutical ingredients (APIs), the solid-state structure, as determined by X-ray crystallography, governs critical physicochemical properties such as solubility, stability, and bioavailability. 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a molecule of significant interest, embodying a scaffold prevalent in a multitude of therapeutic agents. The presence of a pyrazole ring, a benzoic acid moiety, and a fluorine substituent suggests a rich potential for diverse intermolecular interactions, which in turn dictates its crystal packing and, ultimately, its behavior as a drug substance.

While a dedicated crystal structure for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), a deep understanding of its probable solid-state behavior can be extrapolated from the analysis of structurally analogous compounds. This guide presents a comparative analysis of relevant crystal structures to predict and understand the crystallographic features of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

Comparative Crystallographic Analysis: Learning from Analogs

To construct a probable model of the solid-state architecture of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, we will undertake a detailed examination of a closely related molecule for which crystallographic data is available: 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid . This molecule shares the core pyrazole and fluorinated phenyl moieties, offering invaluable insights into the potential interplay of these functional groups in the crystalline lattice.

Primary Comparator: 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid

The crystal structure of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid reveals a monoclinic crystal system.[1] A key feature of its packing is the formation of chains through O—H···N hydrogen bonds.[1] This interaction between the carboxylic acid proton and a nitrogen atom of the pyrazole ring is a strong and directional interaction that is highly likely to be a primary motif in the crystal structure of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid as well.

The dihedral angles between the pyrazole ring and the two aromatic rings in the comparator molecule are 52.1(1)° and 53.1(1)°.[1] This non-planar conformation is a result of steric hindrance between the bulky substituents. In 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, the absence of the isobutyl group and the direct linkage between the pyrazole and benzoic acid moieties would likely lead to a more planar conformation, which could, in turn, facilitate different packing arrangements, potentially involving π-π stacking interactions.

Table 1: Crystallographic Data for 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid [1]

ParameterValue
Chemical FormulaC₂₀H₁₉FN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.7732 (14)
b (Å)12.2671 (16)
c (Å)15.257 (2)
β (°)106.836 (5)
Volume (ų)1750.7 (4)
Z4
Secondary Comparators: Insights from Pyrazole-Benzoic Acid Co-crystals and Fluorinated Pyrazoles

Further understanding can be gleaned from studies on co-crystals of pyrazoles and benzoic acids. These studies have shown that the formation of tetramer units through N-H···O and O-H···N hydrogen bonds is a common motif.[2] This highlights the versatile hydrogen bonding capabilities of both the pyrazole and benzoic acid functional groups.

The introduction of fluorine atoms into pyrazole-containing molecules has been shown to influence their crystal packing through the formation of C-H···F and F···F interactions.[3] While often considered weak, these interactions can collectively play a significant role in stabilizing the crystal lattice. In the case of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, the fluorine substituent on the benzoic acid ring could engage in such interactions, further influencing the overall packing arrangement.

Predicted Structural Features of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Based on the analysis of its analogs, we can predict several key structural features for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid:

  • Primary Hydrogen Bonding Motif: The most probable primary interaction will be a robust hydrogen bond between the carboxylic acid of the benzoic acid moiety and a nitrogen atom of the pyrazole ring, likely leading to the formation of dimers or chains.

  • Secondary Interactions: The presence of the fluorine atom may introduce C-H···F and potentially F···F interactions, which will contribute to the overall stability of the crystal lattice. The aromatic rings also provide the potential for π-π stacking interactions, which would be more likely if the molecule adopts a relatively planar conformation.

  • Molecular Conformation: The molecule is expected to be more planar than the primary comparator due to reduced steric hindrance. The degree of planarity will be a critical factor in determining the efficiency of crystal packing.

Visualizing the Interactions: A Hypothetical Model

To visualize the potential interactions, a diagram representing the likely hydrogen bonding pattern in a dimer of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is presented below.

Figure 1: A conceptual diagram illustrating the probable hydrogen-bonded dimer formation in crystalline 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

Experimental Protocol: A Roadmap to Structure Determination

For researchers seeking to obtain the definitive crystal structure of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, the following experimental workflow is proposed:

Crystallization
  • Solvent Screening: A comprehensive solvent screen is the first critical step. A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and hexane) and solvent mixtures should be employed.

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of the compound in the selected solvents are allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

G cluster_protocol Experimental Workflow synthesis Synthesis & Purification of Compound crystallization Crystallization Screening synthesis->crystallization selection Single Crystal Selection crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement & Validation solution->refinement analysis Crystallographic Analysis refinement->analysis

Figure 2: A flowchart outlining the key stages in the experimental determination of a small molecule crystal structure.

Conclusion

While the definitive crystal structure of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid remains to be determined, a robust and informative picture of its likely solid-state architecture can be constructed through a comparative analysis of structurally related compounds. The interplay of strong O-H···N hydrogen bonding, potential weaker C-H···F interactions, and π-π stacking will undoubtedly govern its crystal packing. The experimental framework provided here offers a clear path for researchers to elucidate the precise atomic arrangement of this important molecule, thereby providing critical data for its further development in pharmaceutical applications.

References

  • Sreenivasa, S., et al. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o176. Available at: [Link]

  • Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 44(38), 16485-16495. Available at: [Link]

  • Claramunt, R. M., et al. (1996). Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5-dimethylpyrazole–2,4,6-trimethylbenzoic acid co-crystals. Journal of the Chemical Society, Perkin Transactions 2, (6), 1151-1157. Available at: [Link]

Sources

Comparative

Analytical Validation Guide: Achieving &gt;98% Purity in 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic Acid

Executive Summary & Scientific Context In the synthesis of PARP inhibitors like Olaparib (Lynparza) , the intermediate 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (CAS: 763114-25-6) represents a critical quality gate.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of PARP inhibitors like Olaparib (Lynparza) , the intermediate 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (CAS: 763114-25-6) represents a critical quality gate.[1] While standard "technical grade" (95%) material is sufficient for early-stage R&D, GMP manufacturing requires a purity of >98% (and often >99.5% a/a).[1]

The Core Challenge: The pyrazole moiety introduces tautomeric complexity and potential regioisomeric impurities (N1 vs. N2 alkylation during precursor synthesis) that are difficult to resolve. Furthermore, palladium residues from Suzuki-Miyaura coupling can chelate to the pyrazole, silencing the catalyst in the subsequent amide coupling step.[1]

This guide compares two validation methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative NMR (qNMR) —to establish a self-validating purity system.[1]

Comparative Analysis: HPLC-UV vs. qNMR

The industry standard relies on HPLC for impurity profiling, but HPLC is a relative method requiring response factors. qNMR is an absolute method.[1]

FeatureMethod A: RP-HPLC (UV 254nm)Method B: 1H-qNMR (Internal Standard)
Primary Utility Impurity Profiling: Detects structurally similar organic impurities (regioisomers, starting materials).[1]Absolute Assay: Determines the exact weight-for-weight (w/w%) purity of the active molecule.[1]
Blind Spot Inorganic/Non-UV Active: Cannot detect residual salts (NaCl, Borates) or trapped solvents without specific detectors.[1]Trace Impurities: Low sensitivity (<0.1%) makes it poor for detecting trace toxic impurities.[1]
Bias Source Response Factors: Assumes impurities have the same extinction coefficient as the main peak (often false for pyrazole isomers).[1]Relaxation Delay (d1): If set too short (<5x T1), integration errors occur.
Decision Trigger Use to release batch for chemical purity (absence of side products).Use to release batch for assay (net content for stoichiometry calculations).
Senior Scientist Insight: The "Purity Gap"

A common failure mode occurs when HPLC indicates 99.2% purity , but the downstream reaction yield is low.[1] This is often due to inorganic salts (borates from the Suzuki coupling) which HPLC misses.[1]

  • Recommendation: Use qNMR to validate the "Assay" value.[1] If qNMR = 95% and HPLC = 99%, you have 4% inorganic contamination.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating this specific intermediate.

ValidationWorkflow Start Crude Intermediate (Post-Workup) Solubility Solubility Check (DMSO-d6 vs MeOH) Start->Solubility HPLC Method A: RP-HPLC (Gradient C18) Solubility->HPLC Aliquot A qNMR Method B: qNMR (Maleic Acid Std) Solubility->qNMR Aliquot B Decision Compare Purity Values HPLC->Decision Area % qNMR->Decision Wt % Pass Release for Amide Coupling Decision->Pass Diff < 1.0% Recrystal Recrystallize (EtOH/Water) Decision->Recrystal HPLC < 98% Desalt Slurry Wash (Remove Inorganics) Decision->Desalt qNMR << HPLC Recrystal->Start Desalt->Start

Figure 1: Analytical Decision Matrix for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid validation. Note the feedback loops for desalting vs. recrystallization based on which method fails.

Experimental Protocols

Protocol A: RP-HPLC for Impurity Profiling

Objective: Separate the target molecule from the 2-Fluoro-5-bromobenzoic acid (starting material) and pyrazole regioisomers.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 3.0mm, 1.8µm).[1] Why: The 1.8µm particle size provides the theoretical plates needed to resolve the regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).[1]

Gradient Program:

Time (min) %B Rationale
0.0 5 Initial equilibration
2.0 5 Hold to elute polar salts/DMF
12.0 95 Ramp to elute organics
15.0 95 Wash column

| 15.1 | 5 | Re-equilibrate |[1]

Acceptance Criteria:

  • Main Peak Retention Time: ~6.5 min.[1]

  • Critical Pair Resolution: Resolution (Rs) > 1.5 between Main Peak and Des-pyrazole impurity (if present).[1]

  • Purity: >98.0% Area.[1][3]

Protocol B: qNMR for Absolute Purity (Assay)

Objective: Determine w/w% purity to rule out salt contamination.[1]

  • Solvent: DMSO-d6 (99.9% D). Note: The benzoic acid proton is exchangeable; do not use it for integration.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Selection Logic: Maleic acid singlet (6.2 ppm) falls in a clean region of the spectrum, distinct from the aromatic protons of the benzoic acid (7.0 - 8.5 ppm).[1]

  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (d1): 60 seconds.[1] Critical: Must be >5x T1 to ensure full relaxation for quantitative accuracy.

    • Scans: 16 or 32.[1]

Calculation:


[1]

Where:

  • 
     = Integral area[1][3]
    
  • 
     = Number of protons (IS=2 for Maleic, Target=1 for specific aromatic H)[1]
    
  • 
     = Molar Mass[1]
    
  • 
     = Weight (mg)[1][2][4]
    

Impurity Origin & Control Strategy

Understanding where impurities originate allows for proactive control.[1]

ImpurityMap SM1 2-Fluoro-5-formyl benzoic acid Reaction Cyclization SM1->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Target Target Molecule (>98%) Reaction->Target Imp1 Impurity A: Unreacted Aldehyde Reaction->Imp1 Incomplete Imp2 Impurity B: Azine Dimer Reaction->Imp2 Excess SM1 Imp3 Impurity C: Regioisomer Reaction->Imp3 Tautomer shift

Figure 2: Impurity genesis during the pyrazole ring formation. Impurity B (Azine Dimer) is highly insoluble and often precipitates with the product, requiring hot filtration to remove.[1]

References

  • FDA Center for Drug Evaluation and Research. (2014). Lynparza (Olaparib) Chemistry Review.[1] Application Number: 206162Orig1s000.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Standard for qNMR methodology).[1][5][6]

  • Menendez, J.C., et al. (2013).[1] Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharm, 63, 385–396.[1] (Relevant for pyrazole/fluorophenyl impurity profiling logic).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.